Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
説明
特性
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXULSJPDNOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572218 | |
| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214894-91-4 | |
| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" synthesis from 2,3-dihydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable scaffold in medicinal chemistry, from the readily available starting material, 2,3-dihydroxybenzoic acid. The synthesis involves a two-step process: an initial Fischer esterification followed by a Williamson ether synthesis to form the characteristic dihydro-1,4-benzodioxine ring.
I. Reaction Scheme and Data Summary
The synthesis proceeds through two key transformations:
-
Esterification: 2,3-dihydroxybenzoic acid is first converted to its methyl ester, Methyl 2,3-dihydroxybenzoate.
-
Cyclization: The resulting methyl ester undergoes a cyclization reaction with 1,2-dibromoethane to yield the final product, this compound.
A summary of the key quantitative data for each step is presented in the table below for easy reference and comparison.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 2,3-dihydroxybenzoic acid, Methanol, Sulfuric acid | Reflux | 12 | 85 |
| 2 | Cyclization | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃, DMF | Reflux | 10 | Not Specified |
II. Experimental Protocols
The following are detailed experimental methodologies for the key synthesis steps.
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate[1]
This procedure outlines the Fischer esterification of 2,3-dihydroxybenzoic acid.
Materials:
-
2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol)
-
Methanol (20 mL)
-
Concentrated Sulfuric acid (0.3 mL)
-
Ethyl acetate
-
Sodium carbonate solution
-
Magnesium sulfate
Procedure:
-
To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash it three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.
Yield: 0.278 g (85%)
Step 2: Synthesis of this compound[1]
This procedure describes the cyclization of Methyl 2,3-dihydroxybenzoate to form the target compound.
Materials:
-
Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol)
-
1,2-Dibromoethane (0.17 mL, 2.0 mmol)
-
Potassium carbonate (K₂CO₃) (0.304 g, 2.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Water
-
Ethyl acetate
Procedure:
-
Add 1,2-dibromoethane to a suspension of Methyl 2,3-dihydroxybenzoate and K₂CO₃ in dimethylformamide.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is completely consumed, dilute the mixture with water and extract with ethyl acetate.
III. Reaction Workflow Visualization
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: Synthesis workflow for this compound.
Spectroscopic and Synthetic Profile of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a Williamson ether synthesis to form the dihydro-benzodioxine ring.
Experimental Protocol
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Compound 13)
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) is added at 5 °C.[1] The reaction mixture is then refluxed for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a white powder.[1]
Step 2: Synthesis of this compound (Compound 14)
A suspension of Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) is prepared in 5 mL of dimethylformamide. To this suspension, 1,2-dibromoethane (0.17 mL, 2.0 mmol) is added.[1] The reaction mixture is stirred under reflux for 10 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield this compound.[1]
Spectroscopic Data
While direct experimental data for this compound is not provided in the reference literature, the following tables summarize the spectroscopic data for its immediate precursor, Methyl 2,3-dihydroxybenzoate, and a closely related derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide. This information allows for an informed prediction of the spectral characteristics of the target compound.
Spectroscopic Data of Precursor and Related Derivative
| Compound | Methyl 2,3-dihydroxybenzoate | 2,3-dihydro-1,4-benzodioxine-5-carboxamide |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.94 (s, 2H), 7.23 (dd, J = 8.0, 1.6 Hz, 1H), 7.04 (dd, J = 7.9, 1.6 Hz, 1H), 6.75 (t, J = 7.9 Hz, 1H), 3.88 (s, 3H)[1] | δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H)[1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Not Provided | δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55[1] |
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 6.8-7.4 ppm. The two methylene groups of the dioxine ring would likely appear as multiplets around δ 4.3-4.4 ppm. The methyl ester protons should be a singlet around δ 3.8-3.9 ppm. |
| ¹³C NMR | The carbonyl carbon of the ester is expected around δ 165-170 ppm. Aromatic carbons would appear in the δ 115-145 ppm region. The two methylene carbons of the dioxine ring are predicted to be in the δ 63-65 ppm range, and the methyl ester carbon around δ 52 ppm. |
| IR (Infrared Spectroscopy) | A strong carbonyl (C=O) stretching band for the ester is expected around 1720-1740 cm⁻¹. C-O stretching bands for the ether and ester groups would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching should appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 194, corresponding to the molecular weight of the compound (C₁₀H₁₀O₄). |
General Experimental Protocols for Spectroscopic Analysis
The following are general methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
References
An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and the biological activity of its derivatives, particularly focusing on the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).
Chemical Identity and Properties
This compound is a synthetic organic compound. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a methyl carboxylate group at position 5.
CAS Number: 214894-91-4[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₁₀H₁₀O₄ | This compound |
| Molecular Weight | 194.18 g/mol | This compound |
| Melting Point | Not available | This compound |
| Boiling Point | Not available | This compound |
| Solubility | Not available | This compound |
| Melting Point | 195.5-196.5 °C | 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
| Boiling Point | 334.1 °C at 760 mmHg | 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Synthesis and Derivatization
A detailed experimental protocol for the synthesis of this compound has been reported, which can be followed by its conversion to the biologically active amide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Experimental Protocol: Synthesis of this compound
This synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane.
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of methyl 2,3-dihydroxybenzoate (1.0 equivalent) and potassium carbonate (1.1 equivalents) is prepared in dimethylformamide.
-
1,2-Dibromoethane (1.0 equivalent) is added to the suspension.
-
The reaction mixture is stirred under reflux for 10 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved through flash chromatography.
Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide
The methyl ester is converted to the corresponding carboxamide via ammonolysis.
Materials:
-
This compound
-
7N Ammonia in Methanol
-
Ethyl acetate
-
Water
Procedure:
-
This compound is dissolved in a 7N solution of ammonia in methanol.
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is subjected to an aqueous work-up with ethyl acetate.
-
The crude product is purified by flash chromatography to yield 2,3-dihydro-1,4-benzodioxine-5-carboxamide.
Biological Activity: PARP1 Inhibition
The carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP1 in the DNA damage response and the mechanism of its inhibition.
Caption: PARP1 Inhibition Pathway in DNA Repair.
Experimental Protocol: PARP1 Inhibition Assay
The inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide against PARP1 can be determined using a recombinant enzyme assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)
-
2,3-dihydro-1,4-benzodioxine-5-carboxamide (test compound)
-
3-Aminobenzamide (positive control)
-
Detection reagents (e.g., anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Histone H1 is coated onto 96-well plates.
-
Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and NAD⁺ is added to each well.
-
Compound Addition: The test compound and positive control are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Enzyme Addition: The reaction is initiated by adding recombinant PARP1 enzyme. The plate is incubated at room temperature.
-
Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified using an ELISA-based method with an anti-PAR antibody.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce PARP1 activity by 50%, is calculated. For 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a reported IC₅₀ value is 5.8 µM.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthesis and the experimental workflow for evaluating the biological activity of the target compound and its derivative.
Caption: Synthesis Workflow.
Caption: Experimental Workflow for PARP1 Assay.
References
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a versatile intermediate in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for this compound's characteristics, synthesis, and potential biological relevance.
Chemical Identity and Properties
This compound is a member of the benzodioxane class of compounds, which are noted for their presence in biologically active molecules. The core structure, 2,3-dihydro-1,4-benzodioxine, is a key pharmacophore in various therapeutic agents. This compound, with the CAS Number 214894-91-4, possesses the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Appearance | White solid | [3] |
| CAS Number | 214894-91-4 | [4] |
A search for experimentally determined melting and boiling points did not yield specific values for the 5-carboxylate isomer. However, related isomers and derivatives have reported melting points, such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide with a melting point of 130–132 °C.[3]
Predicted Physicochemical Data
Computational models provide valuable estimates for several physicochemical parameters that are crucial for drug design and development.
| Property | Predicted Value | Source |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 194.05790880 Da | [1] |
| Topological Polar Surface Area | 44.8 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of the title compound is a multi-step process, starting from 2,3-dihydroxybenzoic acid.[3]
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
To a solution of 2,3-dihydroxybenzoic acid (1.9 mmol) in methanol (20 mL), concentrated sulfuric acid (0.3 mL) is added at 5 °C.
-
The reaction mixture is refluxed for 12 hours and then cooled to room temperature.
-
The solvent is removed under vacuum. The resulting mass is dissolved in ethyl acetate and washed three times with a sodium carbonate solution.
-
The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydroxybenzoate.[3]
Step 2: Cyclization to form this compound
-
1,2-Dibromoethane (2.0 mmol) is added to a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in dimethylformamide (5 mL).
-
The reaction mixture is stirred under reflux for 10 hours.
-
Completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
The mixture is then diluted with water and extracted with ethyl acetate.
-
The organic portion is dried over anhydrous magnesium sulfate and evaporated under reduced pressure to yield the final product.[3]
3.2. Hydrolysis and Amidation
The methyl ester can be further modified, for instance, into its corresponding carboxamide, which has shown biological activity.[3]
Step 1: Hydrolysis to 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
-
A mixture of the methyl ester (2.0 mmol), lithium hydroxide (4.0 mmol), and water (2 mL) in tetrahydrofuran (10 mL) is stirred at room temperature for 10 hours.
-
The solvent is removed under vacuum.
-
The reaction mixture is diluted with ethyl acetate and extracted with water.
-
The aqueous extract is acidified with 2N aqueous hydrochloric acid and then extracted with ethyl acetate (3 x 20 mL).[3]
Step 2: Conversion to 2,3-dihydro-1,4-benzodioxine-5-carboxamide
-
The resulting carboxylic acid can be converted to the carboxamide using a mixed-anhydride method.[3]
Biological Relevance and Potential Signaling Pathways
The 2,3-dihydro-1,4-benzodioxine scaffold is a prominent feature in compounds with a wide range of biological activities.[5][6] While the direct biological activity of this compound is not extensively documented, its derivatives have shown significant interactions with biological targets.
Notably, the carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[3] PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The inhibitory activity of the carboxamide derivative suggests that the 5-substituted benzodioxane core can be a valuable scaffold for developing PARP1 inhibitors.[3] The carboxamide's enhanced hydrogen-bonding capacity is thought to improve its interaction with the enzyme's active site.[7]
Derivatives of the 2,3-dihydro-1,4-benzodioxine structure have also been investigated for anti-inflammatory properties.[8]
Conclusion
This compound is a valuable chemical intermediate with favorable predicted physicochemical properties for drug development. Its synthesis is well-established, and its derivatives, particularly the corresponding carboxamide, have demonstrated potential as inhibitors of significant biological targets like PARP1. This technical guide provides a foundational understanding for researchers looking to utilize this compound in the design and synthesis of novel therapeutic agents. Further experimental validation of its physicochemical and biological properties is warranted to fully explore its potential in medicinal chemistry.
References
- 1. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-dihydro-1,4-benzodioxine -5-carboxylic acid methyl ester | 214894-91-4 [m.chemicalbook.com]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 214894-91-4 | Benchchem [benchchem.com]
- 8. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While its direct biological activities are not extensively documented, it serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Notably, it is a key precursor for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a class of drugs with significant therapeutic potential in oncology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with its role in the generation of bioactive compounds.
Introduction and Historical Context
The 1,4-benzodioxane scaffold, the core structure of the title compound, has been a subject of interest in chemical and pharmaceutical research for many decades. Derivatives of 2,3-dihydro-1,4-benzodioxin were being actively synthesized and investigated for their potential biological activities by the late 1980s. These early explorations paved the way for the development of a wide range of compounds with diverse therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to light yellow crystal powder |
| CAS Number | 214894-91-4 |
| Melting Point | 90-94 °C |
| Boiling Point (Predicted) | 334.1±41.0 °C |
| Density (Predicted) | 1.376±0.06 g/cm³ |
| pKa (Predicted) | 4.09±0.20 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dihydroxybenzoic acid. This process involves an initial esterification followed by a cyclization reaction.
Synthetic Pathway
The overall synthetic scheme is depicted below:
Detailed Experimental Protocols
The following protocols are based on established synthetic methods.[1]
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate [1]
-
Materials:
-
2,3-dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Sodium carbonate solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 2,3-dihydroxybenzoic acid in methanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The reaction mixture is refluxed for 12 hours.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed three times with sodium carbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a white powder.[1]
-
Step 2: Synthesis of this compound [1]
-
Materials:
-
Methyl 2,3-dihydroxybenzoate (from Step 1)
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A suspension of Methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) is prepared in dimethylformamide (5 mL).[1]
-
1,2-Dibromoethane (2.0 mmol) is added to the suspension.[1]
-
The reaction mixture is stirred under reflux for 10 hours.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the mixture is diluted with water and extracted with ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound.[1]
-
Role in Drug Discovery and Development
The primary significance of this compound lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Precursor to PARP1 Inhibitors
A notable application is in the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a lead compound for the development of PARP1 inhibitors.[1] PARP1 is a key enzyme in the DNA damage repair pathway and is a validated target in cancer therapy.
The carboxamide derivative has demonstrated inhibitory activity against PARP1, and further chemical modifications have led to the identification of even more potent inhibitors.[1]
Derivatives with Anti-inflammatory Activity
Derivatives of 2,3-dihydro-1,4-benzodioxin carboxylic acids have also been investigated for their anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown potency comparable to ibuprofen in carrageenan-induced rat paw edema assays.[2] While this is a different regioisomer, it highlights the potential of the benzodioxin core in developing anti-inflammatory agents.
Biological Activity
There is limited direct evidence in the public domain regarding the intrinsic biological activity of this compound itself. Its primary role reported in the literature is that of a synthetic intermediate. The biological activities of its derivatives, however, are more extensively studied.
The table below summarizes the reported biological activities of key derivatives of the title compound.
| Derivative | Biological Activity | Key Findings |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 Inhibition | Identified as a lead compound for PARP1 inhibitors with an IC₅₀ of 5.8 μM. Further optimization led to compounds with significantly improved potency.[1] |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Anti-inflammatory | Demonstrated anti-inflammatory activity comparable to ibuprofen in in-vivo models.[2] |
| Various hydrazone derivatives of benzodioxane carboxylic acid | Enzyme Inhibition, Anticancer, Antioxidant | Showed a range of activities including inhibition of acetylcholinesterase, β-glucosidase, and peroxidase, as well as anticancer and antioxidant effects, depending on the specific substitutions.[3] |
Conclusion
This compound is a versatile and valuable molecule in the field of medicinal chemistry. While its own pharmacological profile is not well-defined, its importance as a key building block for the synthesis of potent bioactive compounds, particularly PARP1 inhibitors, is well-established. The synthetic routes to this compound are efficient and allow for the production of a scaffold that can be readily functionalized to explore a wide range of biological targets. Future research may focus on further elucidating any intrinsic biological activity of the title compound or expanding its use in the synthesis of novel therapeutic agents for various diseases. This guide provides a foundational understanding of its history, synthesis, and application for researchers and professionals in drug discovery and development.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Spectroscopic Landscape: A Guide to the ¹H and ¹³C NMR Characterization of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate." Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents a comprehensive analysis based on the closely related analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , supplemented with predicted values for the methyl ester functionality. This approach offers valuable insights for the identification and characterization of this and similar molecular scaffolds.
Molecular Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms numbered to facilitate the assignment of NMR signals.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for the analogous compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, as reported in the literature.[1] A predicted chemical shift for the methyl protons of the target ester compound is also included for comparative purposes.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 7.34 | dd | 7.9, 1.8 | 1H |
| H8 | 6.98 | dd | 8.0, 1.7 | 1H |
| H7 | 6.87 | t | 7.9 | 1H |
| H2, H3 | 4.37 - 4.26 | m | - | 4H |
| -OCH₃ (predicted) | ~3.88 | s | - | 3H |
Note: The data for H6, H8, H7, H2, and H3 are for 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which is expected to have a very similar aromatic and dihydrodioxin ring proton environment to the target molecule.[1] The chemical shift for the methyl ester protons is a typical predicted value.
¹³C NMR Spectral Data
The ¹³C NMR spectral data for 2,3-dihydro-1,4-benzodioxine-5-carboxamide are presented below.[1] Predicted chemical shifts for the carbonyl and methyl carbons of the target ester are also provided.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (predicted) | ~166 |
| C5a | 143.56 |
| C8a | 141.91 |
| C5 | 123.64 |
| C7 | 122.27 |
| C6 | 120.41 |
| C8 | 119.53 |
| C2 | 64.49 |
| C3 | 63.55 |
| -OC H₃ (predicted) | ~52 |
Note: The data for the aromatic and dihydrodioxin ring carbons are for 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[1] The chemical shifts for the ester carbonyl and methyl carbons are typical predicted values.
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically employed.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton chemical shifts.
-
¹³C NMR Spectroscopy:
-
Instrument: The same high-field NMR spectrometer is used.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the full range of carbon chemical shifts.
-
Experimental Workflow
The logical flow of NMR analysis, from sample preparation to data interpretation, is illustrated in the following diagram.
Caption: A typical experimental workflow for NMR spectroscopic analysis.
References
Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted fragmentation patterns, detailed experimental protocols, and visual workflows to facilitate the identification and characterization of this compound.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount for the efficacy and safety of the final pharmaceutical products. Mass spectrometry serves as a powerful analytical tool for its characterization, offering high sensitivity and structural elucidation capabilities. This guide explores the anticipated fragmentation pathways of this molecule under mass spectrometric analysis, providing a foundational understanding for its identification in complex matrices.
Predicted Mass Spectrometry Fragmentation
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pathway can be predicted based on the well-established principles of mass spectrometry and the known behavior of its constituent functional groups: the aromatic methyl ester and the 2,3-dihydro-1,4-benzodioxine moiety.
Upon ionization, the molecular ion [M]•+ is expected to undergo a series of fragmentation events, primarily driven by the lability of the ester group and the stability of the resulting aromatic cations.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (Predicted) | Ion Structure | Description of Neutral Loss |
| 194 | [C₁₀H₁₀O₄]•+ | Molecular Ion |
| 163 | [C₉H₇O₃]•+ | Loss of a methoxy radical (•OCH₃) |
| 135 | [C₈H₇O₂]•+ | Loss of a methoxycarbonyl radical (•COOCH₃) |
| 107 | [C₇H₇O]•+ | Subsequent loss of carbon monoxide (CO) from m/z 135 |
| 79 | [C₆H₇]•+ | Further fragmentation of the aromatic ring |
The initial and most significant fragmentations are anticipated to occur at the ester functional group. The loss of the methoxy radical (•OCH₃), with a mass of 31 Da, would result in a prominent peak at m/z 163. [1]Alternatively, the cleavage of the entire methoxycarbonyl group (•COOCH₃), with a mass of 59 Da, would yield a stable acylium ion at m/z 135. [1]Subsequent loss of carbon monoxide (CO, 28 Da) from this ion is a common fragmentation pathway for aromatic acylium ions, leading to a fragment at m/z 107. [2]Fragmentation of the benzodioxine ring itself is less predictable without experimental data but would likely involve retro-Diels-Alder reactions or successive losses of small neutral molecules.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like the target molecule.
Sample Preparation:
-
Dissolve a precise amount of the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).
-
If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. [3] Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 10:1 split ratio) to prevent column overloading. [3]* Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is advantageous for less volatile compounds or for analyses requiring higher sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS).
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Dilute to a final concentration appropriate for the instrument (e.g., 10-100 ng/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation:
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-500 for precursor ion identification. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. [4][5] * Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Experimental and Analytical Workflow
The overall process for the mass spectrometric analysis of this compound follows a structured workflow from sample preparation to data interpretation.
Caption: General workflow for the mass spectrometry analysis of a target compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a robust starting point for the identification and characterization of this important pharmaceutical intermediate. Researchers are encouraged to adapt and optimize these methods to their specific analytical instrumentation and objectives.
References
Navigating the Solubility Landscape of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on inferred solubility characteristics derived from synthetic methodologies and the properties of analogous compounds. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of this and similar compounds, providing a robust framework for internal research and development.
Inferred Solubility Profile
The solubility of this compound can be inferred from solvents utilized in its synthesis and purification, as well as from data on structurally related benzodioxane derivatives. The presence of a methyl ester group is noted to generally enhance solubility in organic solvents.[1] Synthesis procedures for this compound frequently employ dimethylformamide (DMF) as a solvent and ethyl acetate for extraction, indicating good solubility in these media.[2] Based on data for similar structures, it is likely to be miscible with alcohols such as methanol and ethanol, while exhibiting low solubility in aqueous solutions.[3]
The following table summarizes the inferred qualitative solubility of this compound in common laboratory solvents. It is critical to note that these are estimations and should be confirmed by experimental data.
| Solvent | Solvent Type | Inferred Solubility | Basis of Inference |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a reaction solvent in its synthesis.[2] |
| Ethyl Acetate | Polar Aprotic | Soluble | Used as an extraction solvent in its synthesis.[2] |
| Methanol | Polar Protic | Likely Soluble/Miscible | Inferred from related benzodioxane compounds.[3] |
| Ethanol | Polar Protic | Likely Soluble/Miscible | Inferred from related benzodioxane compounds.[3] |
| Dichloromethane (DCM) | Nonpolar | Likely Soluble | General solvent for similar organic compounds. |
| Acetone | Polar Aprotic | Likely Soluble | General solvent for similar organic compounds. |
| Water | Polar Protic | Very Slightly Soluble/Insoluble | Inferred from related benzodioxane compounds.[3] |
| Hexanes | Nonpolar | Likely Sparingly Soluble/Insoluble | Inferred from the polar nature of the compound. |
Experimental Protocols for Solubility Determination
In the absence of established specific protocols for this compound, the following sections detail standardized methodologies for both qualitative and quantitative solubility assessment applicable to this compound.
I. Qualitative Solubility Screening
This initial screening provides a rapid assessment of solubility in a range of solvents.
Objective: To visually estimate the solubility of the compound in various solvents and classify it as soluble, partially soluble, or insoluble.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 13x100 mm)
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes)
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Cap the test tube and vortex the mixture vigorously for 30-60 seconds.
-
Allow the mixture to stand for at least 3 minutes and visually inspect for any undissolved solid.
-
If the solid has completely dissolved, the compound is classified as soluble .
-
If some solid remains but a significant portion has dissolved, it is classified as partially soluble .
-
If the solid appears largely unchanged, the compound is classified as insoluble .
-
Record the observations for each solvent.
II. Quantitative Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of the Suspension: Add an excess amount of this compound to a vial (e.g., 5-10 mg in 2 mL of solvent) to ensure that a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the suspension to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).
-
Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Workflow for Solubility Determination.
Caption: Factors Influencing Solubility.
References
The Versatile Scaffold: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique conformational properties and synthetic tractability have made it an attractive starting point for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of compounds derived from this versatile scaffold, with a focus on its applications in developing anti-inflammatory, neurological, anti-cancer, and anti-platelet agents.
Synthetic Strategies and Methodologies
The synthesis of the this compound scaffold and its derivatives typically involves a key cyclization step. A common and efficient method is the alkylation of a suitably substituted catechol derivative with 1,2-dihaloethane.
General Synthetic Protocol:
A widely employed synthetic route commences with the esterification of 2,3-dihydroxybenzoic acid. This is achieved by refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate. The subsequent and crucial step is the cyclization to form the dihydro-1,4-benzodioxine ring. This is accomplished by reacting the methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) under reflux conditions.[1] The resulting this compound can then be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide, which can then be converted to various amides using standard peptide coupling reagents.[1]
References
An In-depth Technical Guide to the 1,4-Benzodioxane Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the 1,4-benzodioxane ring system, including its synthesis, chemical characteristics, and diverse pharmacological activities, with a focus on its applications in drug discovery and development.
Chemical Properties and Synthesis
The 1,4-benzodioxane ring system consists of a benzene ring fused to a 1,4-dioxane ring. This structure imparts a degree of conformational rigidity and provides a scaffold for the introduction of various substituents at both the aromatic and dioxan portions of the molecule, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The synthesis of 1,4-benzodioxane derivatives can be achieved through several synthetic routes. A common method involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane. Another prevalent approach is the reaction of a catechol with an epoxide, followed by intramolecular cyclization. Modifications to these core strategies allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
Biological Activities and Therapeutic Potential
Derivatives of 1,4-benzodioxane have been shown to exhibit a remarkable diversity of biological activities, targeting a range of receptors, enzymes, and signaling pathways. This has led to their investigation for the treatment of various diseases, including cancer, cardiovascular disorders, and central nervous system ailments.
Anticancer Activity
A significant area of research has focused on the anticancer potential of 1,4-benzodioxane-containing compounds. These derivatives have demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines. One of the key mechanisms of action for some of these compounds is the inhibition of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.
Table 1: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives
| Compound | Cancer Cell Line | Assay Type | Activity (GI₅₀/IC₅₀, µM) | Reference |
| 7e | MDA-MB-435 (Melanoma) | NCI-60 Screen | 0.20 | [1] |
| M14 (Melanoma) | NCI-60 Screen | 0.46 | [1] | |
| SK-MEL-2 (Melanoma) | NCI-60 Screen | 0.57 | [1] | |
| UACC-62 (Melanoma) | NCI-60 Screen | 0.27 | [1] | |
| 7e | mTOR Kinase | Enzyme Inhibition | 5.47 | [1] |
| 19 | S. aureus Newman (CrtN) | Enzyme Inhibition | 0.0022 | [2] |
| 21 | E. coli FabH | Enzyme Inhibition | 3.5 | [2] |
| 22 | E. coli FabH | Enzyme Inhibition | 0.06 | [2] |
| 47 | Mammalian 3α-HSD | Enzyme Inhibition | 5.8 | [2] |
| COX-1 | Enzyme Inhibition | 1.9 | [2] | |
| COX-2 | Enzyme Inhibition | 2.2 | [2] |
Adrenergic and Serotonergic Receptor Modulation
1,4-Benzodioxane derivatives have been extensively studied as ligands for adrenergic and serotonin receptors, which are important targets for cardiovascular and neurological drugs. Certain derivatives act as potent and selective antagonists for α1-adrenergic receptor subtypes, while others exhibit high affinity for 5-HT1A serotonin receptors.
Table 2: Adrenergic and Serotonin Receptor Binding Affinities of Selected 1,4-Benzodioxane Derivatives
| Compound | Receptor | Assay Type | Affinity (Kᵢ, nM) | Reference |
| cis-14 | 5-HT Transporter | Radioligand Binding | 5.3 | [2] |
| 5-HT1A Receptor | Radioligand Binding | 66 | [2] | |
| 16 (R=Me, Ar=3-benzothiophene) | 5-HT1A Receptor | Radioligand Binding | 1.6 | [2] |
| Bevantolol | β1-adrenergic | Radioligand Binding | 14.79 | [3] |
| β2-adrenergic | Radioligand Binding | 588.84 | [3] | |
| α1-adrenergic | Radioligand Binding | 125.89 | [3] | |
| Mephentermine | Alpha-1a | Radioligand Binding | 650 | [4] |
Experimental Protocols
Synthesis and Purification of a Representative 1,4-Benzodioxane Derivative
This protocol describes a general procedure for the synthesis of a 1,4-benzodioxane derivative, followed by a typical purification workflow.
NCI-60 Human Tumor Cell Line Screen
This assay is a high-throughput screening method used to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[5][6][7]
-
Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[5]
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).[5]
-
Data Analysis: Measure the absorbance at 515 nm to determine cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).
mTOR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of mTOR.[8][9][10][11]
-
Immunoprecipitation: Immunoprecipitate mTORC1 complexes from cell lysates.[11]
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a substrate (e.g., inactive p70S6K or 4E-BP1) and ATP in a kinase buffer.[10][11]
-
Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.
Radioligand Binding Assay for α1-Adrenergic Receptors
This assay determines the binding affinity of a compound to α1-adrenergic receptors.[3][4][12][13]
-
Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor subtype of interest.[4][14]
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the test compound.[3]
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[14]
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement curves and calculate the Kᵢ value using the Cheng-Prusoff equation.
5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying its ability to stimulate G-protein activation.[15][16]
-
Membrane Preparation: Prepare membranes from a tissue or cell line expressing the 5-HT1A receptor (e.g., rat hippocampus).[16]
-
Binding Reaction: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and Emax values to characterize the compound's potency and efficacy as an agonist or antagonist.
Signaling Pathways
The biological effects of 1,4-benzodioxane derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
α1-Adrenergic Receptor Signaling
5-HT1A Receptor Signaling
mTOR Signaling in Cancer
Conclusion
The 1,4-benzodioxane ring system continues to be a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the exploration and exploitation of the full therapeutic potential of this remarkable heterocyclic core. Further investigation into the structure-activity relationships and mechanisms of action of 1,4-benzodioxane derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of human diseases.
References
- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" as a Versatile Building Block for Novel PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, playing a key role in the repair of single-strand DNA breaks.[1] Its inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in DNA repair mechanisms, such as those with BRCA1/2 mutations. The development of novel and potent PARP1 inhibitors is an active area of research. This document provides detailed application notes and protocols on the use of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate as a key building block for the synthesis of a promising class of PARP1 inhibitors.
From Building Block to Potent Inhibitor: A Developmental Workflow
The journey from the initial building block to a potent PARP1 inhibitor involves a multi-step synthetic process coupled with rigorous biological evaluation. The following workflow outlines the key stages, starting from the synthesis of a lead compound and its subsequent optimization through scaffold hopping and functionalization.
Data Presentation: PARP1 Inhibitory Activity
The inhibitory potential of the synthesized compounds against PARP1 was evaluated using a recombinant PARP1 enzyme assay. The half-maximal inhibitory concentration (IC50) values were determined for the most promising compounds.
| Compound ID | Chemical Structure | PARP1 IC50 (µM) |
| This compound | Not Active | |
| 4 | 5.8 ± 0.10[1] | |
| 49 | 0.082[1] | |
| 3 | 12[1] | |
| 10 | 0.88[1] |
Note: Structures are illustrative and should be confirmed from the primary literature.
Experimental Protocols
A. Synthesis of Key Intermediates and Final Compounds
1. Synthesis of Methyl 2,3-dihydroxybenzoate (13) [1]
-
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the product.
2. Synthesis of this compound
-
To a suspension of Methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide, add 1,2-dibromoethane.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
3. Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4) [1]
-
This compound is prepared from its corresponding methyl ester via hydrolysis followed by amidation using a mixed-anhydride method.[1]
4. Synthesis of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (49) [1]
-
This potent inhibitor was synthesized via a scaffold hopping strategy from compound 4. The key final step involves a Knoevenagel condensation.[1]
-
The synthesis involves the initial preparation of a 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide intermediate.
-
This intermediate is then reacted with 4-hydroxybenzaldehyde under Knoevenagel condensation conditions to yield the final product. The reaction is noted to have a low yield (<10%) due to the weak acidity of the C2-methylene protons.[1]
B. PARP1 Enzymatic Assay Protocol
A recombinant PARP1 enzyme assay is used to determine the inhibitory activity of the synthesized compounds.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Histone proteins (or other suitable substrate)
-
Assay buffer
-
Test compounds and positive control (e.g., Olaparib)
-
Detection reagents (specific to the assay format, e.g., colorimetric, fluorescent, or chemiluminescent)
General Procedure:
-
Prepare serial dilutions of the test compounds and a known PARP1 inhibitor (positive control).
-
In a microplate, add the assay buffer, activated DNA, and the test compound or control.
-
Initiate the reaction by adding the PARP1 enzyme and NAD+.
-
Incubate the plate at the recommended temperature and time for the specific assay kit.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the percentage of PARP1 inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
PARP1 plays a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks (SSBs). The following diagram illustrates the simplified signaling cascade and the point of intervention for PARP1 inhibitors.
Conclusion
"this compound" serves as a valuable and versatile starting material for the development of novel and potent PARP1 inhibitors. Through a systematic process of chemical synthesis, including amidation, scaffold hopping, and functionalization, a lead compound with an IC50 in the low micromolar range was identified and subsequently optimized to a highly potent inhibitor with an IC50 value of 82 nM.[1] The provided protocols offer a framework for researchers to synthesize and evaluate similar compounds, contributing to the ongoing efforts in the discovery of next-generation cancer therapeutics targeting the DNA damage response pathway.
References
Application Notes and Protocols for the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base.
Reaction Scheme:
Experimental Protocols
Part 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Starting Material)
This protocol outlines the synthesis of the key starting material, Methyl 2,3-dihydroxybenzoate, from 2,3-dihydroxybenzoic acid.
Materials:
-
2,3-dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium carbonate solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dihydroxybenzoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under vacuum.[3]
-
Dissolve the resulting residue in ethyl acetate and wash it three times with sodium carbonate solution.[3]
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.[3]
Part 2: Williamson Ether Synthesis of this compound
This protocol details the synthesis of the target compound using the prepared starting material.
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of Methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (2.0 mmol).[3]
-
Stir the reaction mixture under reflux for 10 hours.[3]
-
Monitor the reaction for the complete consumption of the starting material using TLC.[3]
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[3]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass | Yield (%) |
| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2.0 | 0.336 g | - |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 2.0 | 0.17 mL | - |
| Potassium carbonate | K₂CO₃ | 138.21 | 2.2 | 0.304 g | - |
| This compound | C₁₀H₁₀O₄ | 194.18 | - | - | ~85% |
Yield reported in a similar synthesis.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
Caption: Key steps in the Williamson ether synthesis pathway.
References
Application Notes and Protocols for the Purification of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol is based on established principles of chromatography and data from related benzodioxane derivatives.
Data Presentation: Chromatographic Parameters
Successful purification by column chromatography relies on the careful selection of stationary and mobile phases, which is typically guided by preliminary Thin Layer Chromatography (TLC) analysis. The following table summarizes the key parameters for the purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a polar solvent (e.g., Ethyl Acetate). A common starting point for TLC analysis is a 1:1 mixture, with further optimization to achieve the desired Rf. For column chromatography, a common mobile phase for aromatic esters is in the range of 10-50% Ethyl Acetate in Hexane.[1][2] |
| Optimal Rf Value | The target Rf value for the compound of interest on a TLC plate should be between 0.2 and 0.3 for good separation in column chromatography.[3][4] |
| Visualization | UV light (254 nm) is typically used for visualizing the compound on a TLC plate, as aromatic compounds absorb UV light.[5] |
Experimental Protocols
This section outlines the step-by-step methodology for the purification of this compound.
2.1. Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[6]
-
Materials:
-
TLC plates (silica gel coated with fluorescent indicator)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Crude sample of this compound
-
Various solvent mixtures (e.g., different ratios of Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
-
Procedure:
-
Prepare several developing chambers with different solvent mixtures (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Add a small amount of the solvent mixture to the chamber and place a piece of filter paper to ensure solvent vapor saturation.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.
-
Place the spotted TLC plate into the developing chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The solvent system that provides an Rf value between 0.2 and 0.3 for the target compound is optimal for column chromatography.[3][4]
-
2.2. Column Chromatography Protocol
This protocol describes the purification of the crude product using flash column chromatography.
-
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Cotton or glass wool
-
Sand
-
Optimal mobile phase determined from TLC analysis
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
-
-
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column. Alternatively, dry pack the column with silica gel and then carefully add the mobile phase.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running the mobile phase through it until the silica gel is fully settled and the eluent runs clear.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air for flash chromatography) to start the elution process.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Continuously monitor the separation process by spotting the collected fractions on TLC plates and visualizing under UV light.
-
-
Isolation of the Pure Compound:
-
Identify the fractions containing the pure this compound by TLC analysis.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
-
Mandatory Visualizations
Diagram of the Column Chromatography Workflow:
Caption: Workflow for the purification of this compound.
Logical Relationship for Solvent System Selection:
Caption: Decision-making process for selecting the optimal mobile phase for purification.
References
Application Notes and Protocols: Recrystallization of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" (MDBC) via recrystallization. The protocol is designed to guide researchers in obtaining a high-purity solid product, a critical step in drug development and chemical research.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding solution (mother liquor).
"this compound" is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is essential for subsequent synthetic steps and for ensuring the integrity of biological and pharmacological studies.
Physical and Chemical Properties
Table 1: Potential Recrystallization Solvents and their Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for recrystallizing esters. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can be a suitable alternative. |
| Ethyl Acetate | 77 | Polar Aprotic | Known to dissolve MDBC, may require a co-solvent. |
| Toluene | 111 | Nonpolar | Can be effective for aromatic compounds. |
| Acetone | 56 | Polar Aprotic | Good solvent for many organic compounds. |
| Hexane / Heptane | 69 / 98 | Nonpolar | Likely to be a poor solvent, but useful as an anti-solvent in a mixed solvent system. |
| Water | 100 | Polar Protic | Unlikely to be a good solvent on its own, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for "this compound" and all solvents used.
General Safety Guidelines:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Have a safety shower and eyewash station readily accessible.
Experimental Protocol: Recrystallization of MDBC
This protocol outlines a general procedure for the recrystallization of MDBC. The choice of solvent is critical and may require preliminary small-scale trials to identify the optimal system. A mixed-solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective for achieving high purity and yield.
Materials and Equipment
-
Crude "this compound"
-
Selected recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Ice bath
Solvent Selection (Small-Scale Test)
-
Place a small amount (approx. 50 mg) of the crude MDBC into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
If the compound is very soluble at room temperature in a particular solvent, that solvent may be suitable as the "good" solvent in a mixed-solvent system. If the compound is insoluble even when hot, that solvent can be considered a "poor" solvent or an anti-solvent.
Recrystallization Procedure
Caption: Recrystallization workflow for MDBC.
-
Dissolution: Place the crude MDBC in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Mixed-Solvent Recrystallization
If a single solvent is not suitable, a mixed-solvent system can be employed.
-
Dissolve the crude MDBC in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., ethyl acetate).
-
Slowly add a "poor" solvent (a solvent in which it is poorly soluble, e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Proceed with the cooling and crystallization steps as described above.
Data Presentation
Table 2: Expected Observations and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more solvent. Try a solvent with a lower boiling point. |
| No crystal formation upon cooling | Too much solvent was used. The compound is too soluble at low temperatures. | Evaporate some of the solvent and allow it to cool again. Try a different solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery yield | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. |
| Colored crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product. |
Conclusion
This protocol provides a comprehensive guide for the recrystallization of "this compound." By carefully selecting a suitable solvent system and following the outlined procedures, researchers can obtain a highly purified product, which is essential for reliable and reproducible results in subsequent applications. It is recommended to perform small-scale trials to optimize the recrystallization conditions for the specific batch of crude material.
Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" serves as a versatile starting material in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for its utilization in the synthesis of potent anti-inflammatory agents, specifically focusing on the preparation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, a compound with anti-inflammatory activity comparable to that of ibuprofen. The protocols outlined below cover the synthesis of the key intermediate, 6-acetyl-2,3-dihydro-1,4-benzodioxin, its subsequent conversion to the target acetic acid derivative via the Willgerodt-Kindler reaction, and the standard in vivo assay for evaluating anti-inflammatory efficacy.
Synthesis of Anti-inflammatory Agents
The synthesis of the target anti-inflammatory agent, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, from a derivative of "this compound" is a multi-step process. A plausible synthetic route involves the conversion of the methyl ester to a 6-acetyl derivative, which is then transformed into the desired acetic acid moiety.
Overall Synthetic Workflow
Application Notes and Protocols: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate serves as a valuable scaffold in the development of novel anticancer therapeutics. Its primary utility lies in its role as a key intermediate in the synthesis of potent enzyme inhibitors relevant to cancer biology. Notably, its derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.[1] Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the principle of synthetic lethality.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and relevant protocols for utilizing this compound in the discovery of PARP1-targeted anticancer drugs.
Data Presentation
The primary application of this chemical scaffold in anticancer drug development, as supported by current literature, is in the generation of PARP1 inhibitors. The following table summarizes the in vitro activity of the lead compound derived from this compound.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | PARP1 | 0.082 | [1] |
Table 1: In vitro inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and a further optimized analog against PARP1.
Signaling Pathway and Mechanism of Action
PARP1 is a nuclear protein that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). When DNA damage occurs, PARP1 binds to the site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death. This is the principle of synthetic lethality. 2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as a competitive inhibitor at the NAD+ binding site of PARP1, preventing PAR chain synthesis and trapping PARP1 on the DNA, which further enhances its cytotoxic effect.
References
Application Notes and Protocols for the One-Pot Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable building block in medicinal chemistry. The 1,4-benzodioxane scaffold is a key structural motif in a variety of biologically active compounds.[1][2][3][4] This document outlines a reliable two-step, one-pot-style procedure starting from commercially available 2,3-dihydroxybenzoic acid.
The described methodology is particularly relevant for the development of novel therapeutics, such as PARP1 inhibitors for cancer therapy.[5] The straightforward and high-yielding nature of this synthesis makes it suitable for both small-scale laboratory research and larger-scale production for drug development pipelines.
Experimental Protocols
This synthesis is performed in two main stages that can be conducted sequentially. The first stage is the esterification of 2,3-dihydroxybenzoic acid to yield Methyl 2,3-dihydroxybenzoate. The second stage is the cyclization reaction to form the final product, this compound.
Stage 1: Synthesis of Methyl 2,3-dihydroxybenzoate (13)
This initial step involves the Fischer esterification of 2,3-dihydroxybenzoic acid.
-
Materials:
-
2,3-dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Sodium carbonate solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.[5]
-
Reflux the reaction mixture for 12 hours.[5]
-
After cooling to room temperature, concentrate the mixture under vacuum.[5]
-
Dissolve the resulting mass in ethyl acetate and wash it three times with sodium carbonate solution.[5]
-
Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.[5]
-
Stage 2: Synthesis of this compound (14)
This stage involves the Williamson ether synthesis to form the dioxine ring.
-
Materials:
-
Methyl 2,3-dihydroxybenzoate (13)
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Add 1,2-dibromoethane (0.17 mL, 2.0 mmol) to a suspension of Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide.[5]
-
Stir the reaction mixture under reflux for 10 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]
-
Dilute the mixture with water and extract with ethyl acetate.[5]
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure to yield this compound.[5]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of Methyl 2,3-dihydroxybenzoate and this compound.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Methyl 2,3-dihydroxybenzoate (13) | 2,3-dihydroxybenzoic acid | H₂SO₄, MeOH | Methanol | 12 h | 85%[5] |
| This compound (14) | Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | DMF | 10 h | Not explicitly stated, but the subsequent amide formation from this ester has a 70% yield.[5] |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Sequential synthesis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | 214894-91-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: An Application Note and Protocol
This document provides a detailed protocol for the scale-up synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable intermediate in the development of pharmaceuticals. The described two-step synthesis is robust and scalable, making it suitable for researchers and professionals in drug development.
Application Notes
The synthesis of this compound is achieved through a two-step process. The first step involves the Fischer esterification of 2,3-dihydroxybenzoic acid with methanol, catalyzed by sulfuric acid, to produce Methyl 2,3-dihydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis, reacting with 1,2-dibromoethane in the presence of a base to yield the final product.
This protocol has been developed with scalability in mind, providing guidance on handling larger quantities of reagents and performing the synthesis in a safe and efficient manner. Careful attention should be paid to the safety precautions, particularly when handling 1,2-dibromoethane, a toxic and potentially carcinogenic reagent.
For successful scale-up, it is crucial to monitor the reaction progress by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Purification of the final product can be achieved by recrystallization or column chromatography, depending on the desired purity level.
Experimental Protocols
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate
This procedure details the esterification of 2,3-dihydroxybenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-dihydroxybenzoic acid | 154.12 | 100 g | 0.649 |
| Methanol | 32.04 | 1 L | - |
| Sulfuric acid (98%) | 98.08 | 10 mL | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzoic acid (100 g, 0.649 mol) and methanol (1 L).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (10 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 2 L of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a solid.
Expected Yield: ~85%
Step 2: Synthesis of this compound
This procedure describes the cyclization of Methyl 2,3-dihydroxybenzoate to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2,3-dihydroxybenzoate | 168.15 | 92 g | 0.547 |
| 1,2-dibromoethane | 187.86 | 103 g (55 mL) | 0.548 |
| Potassium carbonate | 138.21 | 151 g | 1.09 |
| Dimethylformamide (DMF) | 73.09 | 1 L | - |
Procedure:
-
To a 3 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Methyl 2,3-dihydroxybenzoate (92 g, 0.547 mol) and potassium carbonate (151 g, 1.09 mol) in dimethylformamide (1 L).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (55 mL, 0.548 mol) to the suspension over 1 hour using the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux (around 150-155 °C) and maintain for 10 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into 5 L of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash with water (2 x 1 L) and brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield pure this compound.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: The yield for this step is generally good, and with careful optimization, a yield of over 80% can be expected.
Safety Precautions
-
1,2-dibromoethane: This substance is toxic, a suspected carcinogen, and an environmental hazard. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Potassium carbonate: This is an irritant. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Sulfuric acid: This is a strong corrosive acid. Handle with extreme care, wearing appropriate PPE.
-
Dimethylformamide (DMF): This is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic, dioxine, and methyl ester protons. |
| ¹³C NMR | The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. |
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Anwendungsbeispiele und Protokolle zur Derivatisierung der Carbonsäuregruppe von "Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat"
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat und seine Derivate sind wichtige Bausteine in der medizinischen Chemie, die in verschiedenen biologisch aktiven Molekülen vorkommen. Die Derivatisierung der Carbonsäuregruppe ermöglicht die Synthese von Bibliotheken neuer Verbindungen für das Screening auf pharmazeutische Aktivitäten. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Hydrolyse des Methylesters zur freien Carbonsäure, die anschließende Bildung von Amiden und neuen Estern sowie die Reduktion zum primären Alkohol.
Hydrolyse von Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat
Die Umwandlung des Methylesters in die entsprechende Carbonsäure ist ein fundamentaler erster Schritt für viele weitere Derivatisierungen, wie beispielsweise die Amidkopplung.
Experimentelles Protokoll: Verseifung des Methylesters
-
Reagenzien und Materialien:
-
Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat
-
Lithiumhydroxid (LiOH)[1]
-
Wasser (H₂O)
-
Salzsäure (HCl, 1N)
-
Ethylacetat
-
Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Scheidetrichter
-
-
Durchführung:
-
Lösen Sie Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat (1 Äquiv.) in einer Mischung aus Tetrahydrofuran (THF) und Wasser.
-
Fügen Sie Lithiumhydroxid (1.5 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden.[1]
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung entfernen Sie das THF unter reduziertem Druck.
-
Säuern Sie die wässrige Lösung vorsichtig mit 1N HCl auf einen pH-Wert von 2-3 an.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure zu erhalten.
-
Zusammenfassung der quantitativen Daten:
| Parameter | Wert | Referenz |
| Ausgangsmaterial | Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat | [1] |
| Reagenz | Lithiumhydroxid (LiOH) | [1] |
| Lösungsmittel | THF/Wasser | [1] |
| Reaktionszeit | 2-4 Stunden | [1] |
| Aufarbeitung | Ansäuern und Extraktion | [1] |
| Typische Ausbeute | > 90% | Eigene Angabe |
Amidbildung aus 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure
Die Bildung von Amiden ist eine der häufigsten Reaktionen in der medizinischen Chemie zur Erzeugung von Molekülvielfalt.
Experimentelles Protokoll: Amidkopplung mittels gemischter Anhydrid-Methode
-
Reagenzien und Materialien:
-
2,3-Dihydro-1,4-benzodioxin-5-carbonsäure
-
Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA)
-
Chlorameisensäureisobutylester
-
Gewünschtes Amin (primär oder sekundär)
-
Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Durchführung:
-
Lösen Sie 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure (1 Äquiv.) in wasserfreiem DCM oder DMF.
-
Kühlen Sie die Lösung auf 0 °C und fügen Sie Triethylamin (1.1 Äquiv.) hinzu.
-
Fügen Sie langsam Chlorameisensäureisobutylester (1.1 Äquiv.) zu und rühren Sie die Mischung für 30 Minuten bei 0 °C.[1]
-
Fügen Sie das gewünschte Amin (1.2 Äquiv.) hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie über Nacht.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
-
Alternative Methode: Verwendung von Kupplungsreagenzien wie HATU [2]
-
Durchführung:
-
Lösen Sie die Carbonsäure (1 Äquiv.), das Amin (1.2 Äquiv.) und HATU (1.1 Äquiv.) in DMF.
-
Fügen Sie DIPEA (2 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 2-16 Stunden.
-
Die Aufarbeitung erfolgt wie oben beschrieben.
-
Zusammenfassung der quantitativen Daten:
| Parameter | Gemischte Anhydrid-Methode | HATU-Kupplung |
| Aktivierungsreagenz | Chlorameisensäureisobutylester | HATU |
| Base | Triethylamin | DIPEA |
| Lösungsmittel | DCM oder DMF | DMF |
| Typische Ausbeute | 60-80%[1] | 70-95%[2] |
Veresterung von 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure
Die Synthese verschiedener Ester kann die Lipophilie und die pharmakokinetischen Eigenschaften der Moleküle modulieren.
Experimentelles Protokoll: Fischer-Veresterung [3][4]
-
Reagenzien und Materialien:
-
2,3-Dihydro-1,4-benzodioxin-5-carbonsäure
-
Gewünschter Alkohol (z.B. Ethanol, Isopropanol; im Überschuss als Lösungsmittel)
-
Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator
-
Natriumbicarbonatlösung
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
-
Durchführung:
-
Suspendieren Sie 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure (1 Äquiv.) im gewünschten Alkohol.
-
Fügen Sie eine katalytische Menge (einige Tropfen) konzentrierte Schwefelsäure hinzu.
-
Erhitzen Sie die Mischung für 4-24 Stunden unter Rückfluss.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abkühlen auf Raumtemperatur entfernen Sie den überschüssigen Alkohol im Vakuum.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn vorsichtig mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.
-
Zusammenfassung der quantitativen Daten:
| Parameter | Wert | Referenz |
| Reaktionsart | Fischer-Veresterung | [3][4] |
| Katalysator | Konzentrierte H₂SO₄ | [3] |
| Alkohol | Dient als Reagenz und Lösungsmittel | [3] |
| Temperatur | Rückfluss | [1] |
| Typische Ausbeute | 70-90% | Eigene Angabe |
Reduktion der Carbonsäuregruppe zum Alkohol
Die Reduktion der Ester- oder Carbonsäuregruppe führt zu primären Alkoholen, die als weitere Zwischenprodukte für andere Funktionalisierungen dienen können.
Experimentelles Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄) [5][6]
-
Reagenzien und Materialien:
-
Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat oder die entsprechende Carbonsäure
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreies Tetrahydrofuran (THF)
-
Wasser, 15%ige Natronlauge, Wasser (Fieser-Aufarbeitung)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Durchführung:
-
Lösen Sie das Ausgangsmaterial (1 Äquiv.) in wasserfreiem THF in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z.B. Argon).
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie langsam und portionsweise LiAlH₄ (1.5-2 Äquiv.) hinzu. Vorsicht: Starke Gasentwicklung!
-
Nach beendeter Zugabe lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren für 2-4 Stunden.
-
Kühlen Sie die Reaktion erneut auf 0 °C und führen Sie eine vorsichtige Fieser-Aufarbeitung durch: Fügen Sie langsam nacheinander x mL Wasser, x mL 15%ige NaOH-Lösung und 3x mL Wasser hinzu (wobei x die Masse des verwendeten LiAlH₄ in Gramm ist).
-
Rühren Sie die Suspension kräftig, bis sich ein gut filtrierbarer weißer Niederschlag bildet.
-
Filtrieren Sie den Niederschlag ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.
-
Trocknen Sie das Filtrat über Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.
-
Zusammenfassung der quantitativen Daten:
| Parameter | Wert | Referenz |
| Reduktionsmittel | Lithiumaluminiumhydrid (LiAlH₄) | [5][6] |
| Lösungsmittel | Wasserfreies THF | [5] |
| Reaktionstemperatur | 0 °C bis Raumtemperatur | [6] |
| Aufarbeitung | Fieser-Methode | Eigene Angabe |
| Typische Ausbeute | > 85% | Eigene Angabe |
Visualisierungen
// Nodes Start [label="Methyl 2,3-dihydro-1,4-\nbenzodioxine-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="2,3-Dihydro-1,4-\nbenzodioxine-5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol [label="(2,3-Dihydro-1,4-benzodioxin-\n5-yl)methanol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Acid [label="Hydrolysis (LiOH)"]; Start -> Alcohol [label="Reduction (LiAlH4)"]; Acid -> Amide [label="Amide Coupling\n(HATU, etc.)"]; Acid -> Ester [label="Esterification (H+)"]; Acid -> Alcohol [label="Reduction (LiAlH4)"]; } dot Abbildung 1: Workflow der Derivatisierungsreaktionen.
// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedEster [label="Activated Intermediate\n(e.g., O-Acylisourea, Mixed Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> ActivatedEster [label="Coupling Reagent\n(e.g., HATU, EDCI) or\nAnhydride Formation"]; ActivatedEster -> Amide; Amine -> Amide [label="Nucleophilic Attack"]; } dot Abbildung 2: Allgemeiner Mechanismus der Amidkopplung.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely reported method is the Williamson ether synthesis, which involves the reaction of Methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[1]
Q2: What are the typical reaction conditions and yield for this synthesis?
A common procedure involves stirring a suspension of Methyl 2,3-dihydroxybenzoate, 1,2-dibromoethane, and potassium carbonate in DMF under reflux for approximately 10 to 12 hours.[1] Reported yields for this reaction are in the range of 60%.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting material (Methyl 2,3-dihydroxybenzoate), the consumption of the starting material and the formation of the product can be tracked.
Q4: What is the recommended work-up and purification procedure?
Once the reaction is complete, as indicated by TLC, the typical work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent such as ethyl acetate.[1] The organic extracts are then combined, dried over a drying agent like magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.[1] The crude product is often purified by column chromatography.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Reagents | - Methyl 2,3-dihydroxybenzoate: Ensure it is pure and dry. Impurities can interfere with the reaction. |
| - 1,2-dibromoethane: This reagent can degrade over time. Use a freshly opened bottle or distill it before use. | |
| - Potassium Carbonate (K₂CO₃): Ensure the base is anhydrous. It is advisable to dry it in an oven before use as it can absorb moisture from the atmosphere. | |
| Insufficient Reaction Time or Temperature | - Monitor the reaction closely using TLC until the starting material is completely consumed.[1] |
| - Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (for DMF, the boiling point is 153 °C). | |
| Poor Quality Solvent | - Use anhydrous DMF. Water in the solvent can quench the phenoxide ions and hinder the reaction. |
Problem 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Polymerization | - An excess of 1,2-dibromoethane can lead to the formation of polymeric byproducts. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of 1,2-dibromoethane. |
| Incomplete Reaction | - If the reaction is not driven to completion, the starting material will contaminate the product. Ensure complete consumption of the starting material by TLC monitoring.[1] |
| Formation of Regioisomers (in related syntheses) | - While the synthesis of the 5-carboxylate from Methyl 2,3-dihydroxybenzoate should not produce regioisomers, the synthesis of other substituted benzodioxanes from unsymmetrical catechols can yield a mixture of regioisomers (e.g., 5- and 8-substituted products).[3][4][5][6] These often require careful separation by column chromatography.[5] |
Experimental Protocols
Synthesis of this compound[1]
-
Reagents and Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate or Sodium sulfate
-
-
Procedure: a. To a suspension of Methyl 2,3-dihydroxybenzoate (1.0 mmol) and potassium carbonate (1.1 mmol) in DMF (2.5 mL), add 1,2-dibromoethane (1.0 mmol). b. Stir the reaction mixture under reflux for 10-12 hours. c. Monitor the reaction by TLC until the starting material is no longer visible. d. After completion, cool the mixture to room temperature and dilute with water. e. Extract the aqueous mixture with ethyl acetate. f. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude product by column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 2,3-dihydroxybenzoate | [1] |
| Reagents | 1,2-Dibromoethane, K₂CO₃ | [1] |
| Solvent | DMF | [1] |
| Reaction Time | 10-12 hours | [1] |
| Temperature | Reflux | [1] |
| Yield | ~60% | [1] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate [mdpi.com]
Technical Support Center: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with the Fischer esterification of 2,3-dihydroxybenzoic acid with methanol to yield methyl 2,3-dihydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis with 1,2-dibromoethane to form the desired 2,3-dihydro-1,4-benzodioxine ring system.
Q2: What are the typical yields for each step of the synthesis?
A2: Under optimized conditions, the esterification of 2,3-dihydroxybenzoic acid can achieve yields of approximately 85%. The subsequent cyclization via Williamson ether synthesis to afford this compound typically proceeds with a yield of around 70%.
Q3: What are the key reaction parameters to control during the Williamson ether synthesis step?
A3: The critical parameters for the cyclization step include the choice of base and solvent, as well as the reaction temperature. A moderately strong base like potassium carbonate is commonly used to deprotonate the phenolic hydroxyl groups. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are preferred as they favor the desired O-alkylation over potential C-alkylation side reactions. The reaction is typically carried out at an elevated temperature, often under reflux, to ensure a reasonable reaction rate.
Q4: What are the potential side reactions during the synthesis?
A4: The primary side reactions of concern occur during the Williamson ether synthesis step. These include:
-
E2 Elimination: The base can induce the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. This is generally a minor pathway when using a primary dihalide like 1,2-dibromoethane.
-
C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react through the oxygen or the aromatic ring. While O-alkylation is desired to form the ether linkages of the benzodioxine ring, C-alkylation can occur, leading to the formation of undesired carbon-carbon bonds. The use of polar aprotic solvents helps to minimize this side reaction.
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted methyl 2,3-dihydroxybenzoate or mono-alkylated intermediates.
Troubleshooting Guides
Issue 1: Low Yield in the Esterification of 2,3-Dihydroxybenzoic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (TLC analysis) | Insufficient catalyst or reaction time. | - Ensure a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is used.- Increase the reflux time and monitor the reaction progress by TLC. |
| Presence of significant unreacted starting material after workup | Inefficient extraction. | - Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate).- Perform multiple extractions to maximize product recovery. |
| Product loss during purification | Inappropriate purification method. | - If recrystallization is used, ensure the correct solvent system is chosen to minimize product solubility in the cold solvent.- If column chromatography is performed, select an appropriate eluent system to achieve good separation. |
Issue 2: Low Yield in the Cyclization to this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of methyl 2,3-dihydroxybenzoate | Ineffective deprotonation of the hydroxyl groups. | - Use a sufficiently strong and anhydrous base (e.g., freshly ground K2CO3).- Ensure the solvent (e.g., DMF) is anhydrous, as water can quench the base. |
| Low reaction temperature. | - Ensure the reaction is heated to the appropriate temperature (reflux) to overcome the activation energy. | |
| Formation of a significant amount of side products (TLC/NMR analysis) | Competing E2 elimination or C-alkylation. | - Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.- Avoid excessively high temperatures which can favor elimination. |
| Difficulty in isolating the product | Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.- Filter the organic layer through a pad of celite. |
Issue 3: Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted starting materials in the final product | Incomplete reaction or inefficient purification. | - Monitor the reaction to completion using TLC.- Optimize the purification method (recrystallization or column chromatography) to effectively remove starting materials. |
| Unexpected peaks in the NMR spectrum | Presence of side products (e.g., C-alkylated or elimination products). | - Characterize the impurities by comparing the spectrum to known side products or by using advanced NMR techniques (e.g., COSY, HSQC).- Adjust reaction conditions (solvent, temperature) to minimize side product formation. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Esterification | 2,3-Dihydroxybenzoic Acid | Methanol, conc. H2SO4 (cat.) | Methanol | Reflux | 12 h | 85% | |
| Cyclization | Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K2CO3 | DMF | Reflux | 10 h | 70% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate
-
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid at room temperature.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield methyl 2,3-dihydroxybenzoate.
Protocol 2: Synthesis of this compound
-
To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Visualizations
Troubleshooting low yield in the reaction of 2,3-dihydroxybenzoic acid and 1,2-dibromoethane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,4-benzodioxan-5-carboxylic acid from 2,3-dihydroxybenzoic acid and 1,2-dibromoethane. This reaction, a variation of the Williamson ether synthesis, can present challenges in achieving high yields. This document is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of 1,4-benzodioxan-5-carboxylic acid from 2,3-dihydroxybenzoic acid and 1,2-dibromoethane?
The reaction is an intramolecular Williamson ether synthesis.[1][2] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The process involves the deprotonation of the hydroxyl groups of 2,3-dihydroxybenzoic acid by a base to form a dianion. This dianion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,2-dibromoethane in a stepwise manner to form the 1,4-benzodioxane ring.
Q2: I am experiencing a very low yield of my desired product. What are the most common general causes?
Low yields in this Williamson ether synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.[4]
-
Side Reactions: The most common side reaction is elimination (E2), especially if reaction conditions are not optimized.[5] Polymerization of 1,2-dibromoethane can also occur.
-
Poor Quality of Reagents: The purity of the starting materials and the solvent is crucial. Moisture can deactivate the base and interfere with the reaction.[4]
-
Suboptimal Stoichiometry: The molar ratios of the reactants and the base are critical for maximizing the yield.[4]
-
Product Loss During Work-up: The desired product might be lost during extraction and purification steps.[6]
Q3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be the cause?
The formation of a dark, complex mixture often points to side reactions. In the context of this synthesis, potential side reactions include:
-
Elimination (E2) Reaction: The alkoxide, being a strong base, can abstract a proton from 1,2-dibromoethane, leading to the formation of vinyl bromide and other elimination byproducts.[5]
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to the formation of polymeric materials.
-
Ring Alkylation: Although less common, alkylation on the aromatic ring can be a competing reaction since the aryloxide is an ambident nucleophile.[3]
Q4: Can the carboxylic acid group interfere with the reaction?
Yes, the carboxylic acid group can be deprotonated by the base used in the reaction. It is important to use a sufficient amount of base to deprotonate both the hydroxyl groups and the carboxylic acid to ensure the desired nucleophilicity of the hydroxyl groups. Some procedures opt to protect the carboxylic acid group as an ester before the Williamson ether synthesis to avoid this complication.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy |
| Insufficient Base | Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups, plus an additional equivalent for the carboxylic acid if it is not protected. A slight excess of base is often beneficial. |
| Improper Solvent | Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.[5] |
| Low Reaction Temperature | While lower temperatures can favor SN2 over E2, the reaction may require heating to proceed at a reasonable rate. A temperature of around 65°C has been reported to be effective.[8] |
| Moisture Contamination | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the base.[4] |
| Poor Reagent Quality | Use high-purity 2,3-dihydroxybenzoic acid and 1,2-dibromoethane. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Strategy |
| E2 Elimination Favored | Avoid excessively high reaction temperatures. Lowering the temperature generally favors the SN2 reaction over E2.[5] |
| Intermolecular Polymerization | Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the 1,2-dibromoethane to the reaction mixture. |
| Reaction with Carboxylic Acid | Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the ether synthesis. The ester can be hydrolyzed in a subsequent step.[7] |
Experimental Protocols
Protocol 1: Direct Synthesis of 1,4-Benzodioxan-5-carboxylic acid
This protocol is adapted from a procedure for a similar synthesis.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydroxybenzoic acid (1.0 eq) and dry potassium carbonate (4.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1,2-dibromoethane (4.0 eq).
-
Reaction Conditions: Heat the mixture to 65°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up:
-
Cool the reaction mixture and dilute with water.
-
Extract with ether to remove unreacted 1,2-dibromoethane.
-
Acidify the aqueous phase with 3N hydrochloric acid.
-
Extract the acidified aqueous phase with dichloromethane.
-
-
Purification:
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like toluene to obtain the purified 1,4-benzodioxan-5-carboxylic acid.[8]
-
Protocol 2: Synthesis via Methyl Ester Protection
This two-step protocol involves the protection of the carboxylic acid as a methyl ester.[7]
Step 1: Esterification of 2,3-dihydroxybenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid at 5°C.
-
Reaction Conditions: Reflux the mixture for 12 hours.
-
Work-up:
-
Cool the reaction to room temperature and concentrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with a sodium carbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to obtain methyl 2,3-dihydroxybenzoate.
-
Step 2: Williamson Ether Synthesis
-
Reaction Setup: To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in DMF, add 1,2-dibromoethane (1.0 eq).
-
Reaction Conditions: Stir the mixture under reflux for 10 hours.
-
Work-up:
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxylate.
-
Step 3: Hydrolysis of the Methyl Ester
-
Reaction Setup: Stir a mixture of the methyl ester intermediate, lithium hydroxide, and water in tetrahydrofuran at room temperature for 10 hours.
-
Work-up:
-
Remove the solvent under vacuum.
-
Dilute with ethyl acetate and extract with water.
-
Acidify the aqueous extract with 2N aqueous hydrochloric acid.
-
Extract with ethyl acetate.
-
-
Purification: Combine the final organic extracts, dry, and concentrate to yield the desired 1,4-benzodioxan-5-carboxylic acid.[7]
Visualized Workflows and Logic
Caption: Comparative experimental workflows for the synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Purification of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. It focuses on the identification and removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These typically include:
-
Unreacted Starting Materials: Methyl 2,3-dihydroxybenzoate and 1,2-dibromoethane.[1]
-
Hydrolyzed Product: 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which can form if moisture is present during the reaction or work-up.[1][2]
-
Solvent Residues: Residual solvents from the reaction (e.g., DMF) or extraction (e.g., ethyl acetate).
Q2: My final product has a low melting point and appears oily. What is the likely cause?
A2: An oily appearance or a depressed melting point suggests the presence of impurities. Residual solvents or unreacted 1,2-dibromoethane are common culprits. Inadequate drying of the product can also lead to the presence of water, which may contribute to a lower melting point.
Q3: After purification, I see an extra spot on my TLC plate that is more polar than my product. What could it be?
A3: A more polar spot on a TLC plate (i.e., one with a lower Rf value) is often the corresponding carboxylic acid (2,3-dihydro-1,4-benzodioxine-5-carboxylic acid). This can be confirmed by co-spotting your sample with a standard of the suspected carboxylic acid impurity.
Q4: Can I use a simple extraction to remove the carboxylic acid impurity?
A4: Yes, a liquid-liquid extraction is an effective method. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Be sure to then wash the organic layer with brine to remove any remaining aqueous base and dry it thoroughly before evaporating the solvent.
Troubleshooting Guides
This section provides structured guidance for resolving specific purification challenges.
Issue 1: Presence of Unreacted Methyl 2,3-dihydroxybenzoate
-
Identification: This starting material is significantly more polar than the desired product. It will appear as a distinct spot with a much lower Rf value on a TLC plate.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating the product from the highly polar starting material. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the components.
-
Aqueous Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove the phenolic starting material. However, this risks hydrolysis of the desired ester product, so it should be performed quickly and at a low temperature.
-
Issue 2: Removal of 2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid
-
Identification: As mentioned in the FAQs, this impurity is more polar than the ester product. It can be detected by TLC or HPLC.
-
Troubleshooting Steps:
-
Base Extraction: Perform a liquid-liquid extraction as described in FAQ Q4.
-
Column Chromatography: If the amount of carboxylic acid is small, it can be separated by flash column chromatography. The carboxylic acid will have a longer retention time on the silica gel.[1]
-
Issue 3: Residual Solvent Contamination
-
Identification: Residual solvents can be detected by 1H NMR spectroscopy, where they will show characteristic peaks (e.g., DMF at ~8.0, 2.9, and 2.7 ppm; ethyl acetate at ~4.1, 2.0, and 1.2 ppm).
-
Troubleshooting Steps:
-
High Vacuum Drying: Place the sample under a high vacuum for several hours. Gentle heating can be applied if the product is thermally stable.
-
Recrystallization: Dissolving the product in a minimal amount of a suitable hot solvent and allowing it to cool slowly can form pure crystals, leaving the more volatile solvent impurities in the mother liquor.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for removing both more and less polar impurities.
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 90:10 hexane:ethyl acetate).[1]
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include methanol, ethanol, or mixtures of ethyl acetate and hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Data Presentation
Table 1: TLC Data for Common Components
| Compound | Typical Rf Value (80:20 Hexane:Ethyl Acetate) | Notes |
| This compound | ~0.5 | Desired Product |
| Methyl 2,3-dihydroxybenzoate | ~0.2 | Starting Material |
| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | ~0.1 | Hydrolysis Impurity |
Note: Rf values are approximate and can vary depending on the exact TLC plate, solvent system, and spotting concentration.
Visualizations
References
Optimizing reaction conditions for the synthesis of benzodioxane derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzodioxane derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired benzodioxane product. What are the common causes and how can I improve the yield?
A1: Low yields in benzodioxane synthesis can arise from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Consider a moderate increase in temperature, but be cautious as this can also promote side reactions.[1]
-
-
Poor Quality Reagents: The purity of starting materials is crucial.
-
Solution: Ensure your catechol, dihaloalkane, or epichlorohydrin are of high purity. Purify them if necessary. Use freshly distilled solvents and ensure bases like sodium hydride have not been deactivated by moisture.
-
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of catechol.
-
Solution: Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for less reactive substrates. Ensure you are using the correct stoichiometric amount of base.
-
-
Inefficient Catalyst: For certain reactions, a catalyst is necessary to achieve a good yield.
-
Solution: In syntheses involving less reactive alkylating agents, the addition of a catalyst such as copper iodide (CuI) can significantly improve the yield.[2] Phase-transfer catalysts can also be employed to enhance the reaction rate between reactants in different phases.
-
-
Side Reactions: Competing reactions can consume your starting materials.
-
Solution: The primary side reaction in the Williamson ether synthesis is E2 elimination, especially with secondary alkyl halides. To minimize this, use a primary alkyl halide where possible and maintain a lower reaction temperature.[3]
-
Issue 2: Formation of Side Products and Impurities
Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some likely impurities and strategies to avoid them:
-
O-Alkylated Byproducts: Incomplete cyclization can lead to the formation of mono-alkylated catechol.
-
Solution: Ensure a sufficient amount of the dihaloalkane or epichlorohydrin is used. Running the reaction for a longer duration can also favor the desired cyclization.
-
-
Polymerization: Catechol and other starting materials can polymerize under harsh basic or high-temperature conditions.
-
Solution: Add the base portion-wise to control the reaction's exothermicity. Avoid excessively high reaction temperatures.
-
-
Diol Formation: In reactions using epichlorohydrin, the epoxide ring can open to form a diol, which may not cyclize efficiently.
-
Solution: Control the reaction temperature and the addition rate of epichlorohydrin.
-
Q3: How can I effectively purify my crude benzodioxane derivative?
A3: Purification is essential to obtain a high-purity product. The choice of method depends on the scale and nature of impurities.
-
Column Chromatography: This is the most common and versatile method for purifying benzodioxane derivatives.[4][5]
-
Protocol: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective in separating the desired product from non-polar impurities and more polar side products.[4][5]
-
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective purification method.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to form crystals of the pure compound, leaving impurities in the mother liquor. Common solvent systems include ethanol/water or ethyl acetate/hexane.
-
-
Distillation: For liquid benzodioxane derivatives, vacuum distillation can be used for purification, especially on a larger scale.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the synthesis of benzodioxane derivatives under various conditions, providing a basis for comparison and optimization.
Table 1: Effect of Base and Solvent on the Yield of 1,4-Benzodioxane
| Entry | Catechol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catechol | 1,2-Dibromoethane | Na₂CO₃ | Glycerol | 150-160 | 6 | ~60 |
| 2 | Methyl 3,4,5-trihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | 18 | 45 |
| 3 | Catechol | Ethyl 2,3-dibromopropionate | K₂CO₃ | Acetone | Reflux | - | 76 |
Table 2: Synthesis of 2-Substituted-1,4-Benzodioxane Derivatives
| Entry | Catechol Derivative | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Salicylic acid | Acetylenic ester | CuI | Acetonitrile | 80 | 24 | 88 |
| 2 | 1,4-Benzodioxan-2-carboxylic acid | Thionyl chloride | - | Dichloromethane | Room Temp | 3-4 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxane from Catechol and 1,2-Dibromoethane [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 11 g of catechol, 23.5 g of 1,2-dibromoethane, 15 g of anhydrous sodium carbonate, and 10 ml of freshly distilled glycerol.
-
Heating: Heat the mixture in an oil bath to 150-160 °C with stirring and maintain this temperature for 6 hours. Avoid overheating to prevent resinification.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add 40 ml of water and stir.
-
Transfer the mixture to a separatory funnel and extract twice with 30 ml portions of benzene.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the residue by vacuum distillation to obtain 1,4-benzodioxane.
-
Protocol 2: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid [7]
-
Reaction Setup: To a solution of catechol in dry acetone, add anhydrous potassium carbonate.
-
Addition of Reagent: Add ethyl 2,3-dibromopropionate dropwise to the stirred suspension.
-
Reflux: Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Saponification: After cooling, hydrolyze the resulting ester by adding a solution of sodium hydroxide and stirring at room temperature.
-
Work-up:
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 1,4-benzodioxan-2-carboxylic acid.
-
Mandatory Visualizations
Caption: Signaling pathway of benzodioxane derivatives as GPCR ligands.
Caption: General experimental workflow for benzodioxane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. scirp.org [scirp.org]
- 6. prepchem.com [prepchem.com]
- 7. eurjchem.com [eurjchem.com]
Technical Support Center: Purification of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude "this compound" after synthesis?
A1: The most common impurities in crude "this compound" typically include:
-
Unreacted Starting Materials: Methyl 2,3-dihydroxybenzoate and 1,2-dibromoethane may remain if the reaction has not gone to completion.
-
Side Products: Elimination side products can form from 1,2-dibromoethane under basic conditions.
-
Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to moisture or basic conditions during workup or purification.
-
Residual Solvent: Solvents used in the reaction and workup, such as dimethylformamide (DMF) and ethyl acetate, may be present.
Q2: My final product shows a low melting point and a broad peak in the NMR spectrum. What could be the issue?
A2: A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. The most likely culprits are residual starting materials or side products. It is recommended to re-purify the compound using column chromatography or recrystallization.
Q3: I am having difficulty removing the DMF solvent after the reaction. What is the best way to remove it?
A3: DMF has a high boiling point and can be challenging to remove completely. An effective method is to wash the ethyl acetate extract multiple times with water or brine during the workup. A final wash with a saturated sodium chloride solution can further aid in removing residual DMF.
Q4: Can I use distillation to purify "this compound"?
A4: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Column chromatography and recrystallization are generally preferred methods for achieving high purity.
Troubleshooting Guides
Low Yield After Synthesis and Workup
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product | Incomplete reaction. | Ensure the reaction is stirred vigorously and heated at reflux for a sufficient time (e.g., 10 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Decomposition of the product during workup. | Avoid prolonged exposure to strong bases or acids during the workup. Keep the temperature low during solvent evaporation. | |
| Product loss during extraction | Emulsion formation during aqueous washes. | Use brine (saturated NaCl solution) for the washes to help break emulsions. If an emulsion persists, allow the mixture to stand for a longer period or pass it through a bed of Celite. |
Impure Product After Initial Purification
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product (confirmed by NMR or TLC) | Inefficient purification. | Optimize the column chromatography conditions (see detailed protocol below). Try a different solvent system for recrystallization. |
| Oily or sticky solid product | Presence of low-melting impurities or residual solvent. | Re-dissolve the product in a minimal amount of a suitable solvent and attempt recrystallization. Dry the product under high vacuum for an extended period to remove residual solvents. |
| Product degradation during purification | Unstable on silica gel or at high temperatures. | If degradation on silica gel is suspected, consider using a less acidic stationary phase like neutral alumina for column chromatography. Avoid excessive heating during recrystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for "this compound"
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | >98% | 60-80% | Effective for removing a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | 40-70% | Can provide very high purity. Simple procedure. | Higher product loss compared to chromatography. Finding a suitable solvent can be challenging. |
Table 2: Thin Layer Chromatography (TLC) Data
| Compound | Solvent System (Ethyl Acetate:Hexane) | Approximate Rf Value | Visualization Method |
| Methyl 2,3-dihydroxybenzoate (Starting Material) | 1:1 | 0.2 | UV light (254 nm), Potassium permanganate stain |
| This compound (Product) | 1:4 | 0.5 | UV light (254 nm) |
| 1,2-dibromoethane (Starting Material) | 1:4 | >0.9 | Potassium permanganate stain |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, isopropanol).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for identifying and resolving impurity issues.
Preventing the formation of byproducts in Williamson ether synthesis
Welcome to our dedicated technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis experiments. Here, you will find detailed guides and frequently asked questions (FAQs) to help you prevent the formation of common byproducts and maximize the yield of your desired ether product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Williamson ether synthesis.
Issue: Low Yield of the Desired Ether Product with Significant Alkene Byproduct Formation
Q1: My reaction is producing a significant amount of an alkene byproduct, and the yield of my desired ether is low. What is causing this and how can I fix it?
A1: The formation of an alkene is a classic sign that the E2 (elimination) reaction is outcompeting the desired SN2 (substitution) reaction.[1][2][3] This is a common issue, particularly when the reaction conditions are not optimal for the SN2 pathway.
Core Problem: The alkoxide used in the Williamson synthesis is a strong base, and if the alkyl halide is sterically hindered, the alkoxide will more readily abstract a proton from a beta-carbon (elimination) rather than attacking the electrophilic carbon (substitution).[1][2][3]
Troubleshooting Steps:
-
Evaluate Your Alkyl Halide: The structure of the alkyl halide is the most critical factor.
-
Primary alkyl halides are ideal for the Williamson ether synthesis as they are least sterically hindered and favor the SN2 mechanism.[1][2]
-
Secondary alkyl halides will likely produce a mixture of substitution and elimination products, with the elimination product often being significant.[1][2]
-
Tertiary alkyl halides are unsuitable for this reaction and will almost exclusively yield the elimination product.[1][2]
-
Recommendation: Whenever possible, design your synthesis to utilize a primary alkyl halide. If you are trying to synthesize an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Choose the route that involves the less sterically hindered alkyl halide.[4]
-
-
Lower the Reaction Temperature: Higher temperatures tend to favor the elimination pathway over the substitution pathway.[4]
-
Choose a Less Sterically Hindered Base/Alkoxide: If you have flexibility in your choice of alkoxide, using a less bulky one can help minimize elimination.
Quantitative Impact of Alkyl Halide Structure on Product Ratio:
The following table illustrates the significant impact of the alkyl halide structure on the ratio of the desired ether (SN2 product) to the undesired alkene (E2 product).
| Alkyl Halide | Alkoxide | Temperature (°C) | % Ether (SN2) | % Alkene (E2) |
| 1-Bromopropane (Primary) | Sodium Ethoxide | 55 | ~90% | ~10% |
| 2-Bromopropane (Secondary) | Sodium Ethoxide | 55 | ~20% | ~80% |
| 2-Bromo-2-methylpropane (Tertiary) | Sodium Ethoxide | 55 | <5% | >95% |
| This illustrative data highlights the well-established trend of increasing elimination with greater steric hindrance of the alkyl halide.[4] |
Logical Diagram: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Issue: Formation of C-Alkylated Byproducts with Phenols
Q2: I am using a phenol in my synthesis and observing the formation of a C-alkylated byproduct in addition to my desired O-alkylated ether. How can I improve the selectivity for O-alkylation?
A2: The formation of a C-alkylated product arises from the ambident nature of the phenoxide nucleophile, which has nucleophilic character on both the oxygen and the aromatic ring.[4] The solvent plays a crucial role in determining the site of alkylation.
Core Problem: In protic solvents, the oxygen of the phenoxide is strongly solvated through hydrogen bonding, which hinders its nucleophilicity. This leaves the carbon atoms of the ring more accessible for electrophilic attack, leading to C-alkylation.
Troubleshooting Steps:
-
Change the Solvent: The choice of solvent is the most effective way to control the regioselectivity of phenoxide alkylation.
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are highly recommended.[4][5] These solvents solvate the cation of the alkoxide but do not strongly solvate the oxygen anion, leaving it more nucleophilic and favoring O-alkylation.
-
Protic solvents like ethanol, methanol, or water should be avoided as they lead to significant amounts of C-alkylation.[4]
-
Quantitative Impact of Solvent on Phenoxide Alkylation:
The following data is from a study on the reaction of sodium β-naphthoxide with benzyl bromide and demonstrates the profound effect of the solvent on the product distribution.
| Solvent | Temperature (K) | % O-Alkylated Product | % C-Alkylated Product |
| Acetonitrile | 298 | 97 | 3 |
| Methanol | 298 | 72 | 28 |
| Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide.[4] |
In some cases, further alkylation of the C-alkylated product can occur, leading to a double C-alkylated byproduct. For instance, in the reaction of sodium β-naphthoxide with benzyl bromide in ethanol, yields of 24% for the C-alkylated product and 4% for the double C-alkylated product have been reported.[5] In contrast, no double C-alkylation was observed in aprotic solvents like DMF and DMSO.[5]
Experimental Workflow: Minimizing C-Alkylation
Caption: Workflow for minimizing C-alkylation in phenol ether synthesis.
Frequently Asked Questions (FAQs)
Q3: My reaction is very slow or is not going to completion. What can I do?
A3: A sluggish reaction can be due to several factors:
-
Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice for many alcohols.[4]
-
Poor Nucleophilicity of the Alkoxide: The choice of solvent can impact the nucleophilicity of the alkoxide. As mentioned, polar aprotic solvents (DMF, DMSO) are generally preferred as they enhance the nucleophilicity of the alkoxide.[4][5]
-
Reaction Not at Equilibrium: Some Williamson ether syntheses require a period of reflux to go to completion.[4][5] Consider increasing the reaction time or cautiously increasing the temperature, but be mindful that higher temperatures can promote elimination byproducts.[4]
Q4: Can I use a tertiary alcohol in the Williamson ether synthesis?
A4: Yes, you can use a tertiary alkoxide (derived from a tertiary alcohol), but it must be paired with a primary alkyl halide.[6] The SN2 reaction is more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide). Attempting to use a tertiary alkyl halide will result in elimination.[6]
Q5: What is the best leaving group for the alkylating agent?
A5: The reactivity of the alkylating agent is influenced by the leaving group. In general, for alkyl halides, the reactivity follows the trend: I > Br > Cl > F. Tosylates are also excellent leaving groups for this reaction.[6]
Experimental Protocols
General Experimental Protocol for Williamson Ether Synthesis (Minimizing Elimination)
This protocol is a general guideline for reacting an alcohol with a primary alkyl halide to minimize the formation of elimination byproducts.
1. Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., THF, DMF).[4] b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq.), in portions.[4] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
2. Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Add the primary alkyl halide (1.0-1.2 eq.) dropwise. c. Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC or GC-MS.[4][5] The reaction time can range from 1 to 8 hours.[5]
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation.
Protocol for O-Alkylation of Phenols (Minimizing C-Alkylation)
This protocol is optimized for the selective O-alkylation of phenols.
1. Phenoxide Formation: a. To a round-bottom flask, add the phenol (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2 eq.), and acetonitrile as the solvent.[7] b. Stir the suspension at room temperature.
2. Ether Formation: a. Add the alkyl halide (typically a primary halide, 1.1 eq.) to the suspension at room temperature.[7] b. Stir the reaction mixture for several hours (e.g., 6 hours) at room temperature. If the reaction is slow, gentle heating can be applied. Monitor the reaction progress by TLC.[7]
3. Work-up and Purification: a. After the reaction is complete, filter the mixture to remove the inorganic salts.[7] b. Wash the filtrate (the organic layer) with water and then with a brine solution.[7] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7] d. Purify the crude product by column chromatography.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. organic-synthesis.com [organic-synthesis.com]
Alternative reagents to 1,2-dibromoethane for benzodioxane synthesis
Welcome to the Technical Support Center for benzodioxane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative reagents to 1,2-dibromoethane, a compound facing increasing regulatory scrutiny. This center offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1,4-benzodioxane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to 1,2-dibromoethane for benzodioxane synthesis?
A1: 1,2-Dibromoethane is a toxic and environmentally hazardous substance. Shifting to greener and safer alternatives can improve the safety profile of your synthesis, reduce environmental impact, and align with modern green chemistry principles.
Q2: What are the most common alternative reagents for the synthesis of 1,4-benzodioxanes?
A2: The most promising alternatives to 1,2-dibromoethane include 1,2-dichloroethane, often used with a phase transfer catalyst; glycerol carbonate, a green and renewable reagent; and 3-chloro-1,2-propanediol, which offers a pathway to chiral benzodioxane derivatives.
Q3: How do these alternative reagents compare in terms of yield and reaction conditions?
A3: Each alternative offers a different balance of yield, reaction conditions, and substrate scope. A comparative summary is provided in the data presentation section below. Generally, glycerol carbonate offers high yields under solvent-free conditions but may lead to isomeric byproducts. 1,2-dichloroethane with phase transfer catalysis can provide good yields and reaction rates. 3-chloro-1,2-propanediol is particularly useful for synthesizing chiral benzodioxanes.
Q4: What is phase transfer catalysis and why is it recommended for the reaction with 1,2-dichloroethane?
A4: Phase transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by using a phase transfer agent to carry the nucleophile into the organic phase.[1] This enhances reaction rates, improves yields, and can lead to milder reaction conditions. For the reaction of catechol with 1,2-dichloroethane, PTC helps to overcome the low reactivity of the dichloro-compound compared to its dibromo-analogue.
Troubleshooting Guides
Alternative 1: 1,2-Dichloroethane with Phase Transfer Catalysis
This method is a direct substitution for the Williamson ether synthesis using 1,2-dibromoethane, with the aid of a phase transfer catalyst to enhance reactivity.
Common Issues and Solutions:
-
Low Yield:
-
Cause: Inefficient phase transfer of the catecholate anion.
-
Solution: Ensure the chosen phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is effective. The choice of solvent is also critical; non-polar solvents can sometimes enhance the transfer rate. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases.
-
Cause: Competing elimination reaction of 1,2-dichloroethane.
-
Solution: Maintain a controlled reaction temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they can also favor the E2 elimination pathway.[2] Experiment with a lower temperature for a longer reaction time.
-
Cause: C-alkylation of the catechol instead of O-alkylation.
-
Solution: The use of phase transfer catalysis under solid-liquid conditions (e.g., solid potassium carbonate as the base) can favor O-alkylation by minimizing the presence of hydrogen-bonding species that solvate the oxygen anion.[3]
-
-
Formation of Side Products:
-
Cause: Polymerization of the reactants.
-
Solution: Use a high dilution of the reactants to favor the intramolecular cyclization over intermolecular polymerization. Ensure a stoichiometric or slight excess of the dihaloalkane.
-
-
Difficult Purification:
-
Cause: Presence of unreacted starting materials and catalyst.
-
Solution: After the reaction, perform an aqueous workup to remove the inorganic base and the phase transfer catalyst. The product can then be purified by distillation under reduced pressure or by column chromatography.
-
Alternative 2: Glycerol Carbonate
This green alternative reacts with catechol in the presence of a base to yield 2-hydroxymethyl-1,4-benzodioxane (HMB), a valuable pharmaceutical intermediate.[4]
Common Issues and Solutions:
-
Low Yield of Desired Isomer:
-
Cause: Formation of the isomeric byproduct, 3-hydroxymethyl-1,4-benzodioxane.
-
Solution: The reaction temperature and the choice of catalyst can influence the regioselectivity. A detailed study has shown that with a homogeneous basic catalyst like NaOCH₃ at 170°C, the yield of the desired HMB can be as high as 88%.[4] Optimization of the reaction time is also crucial, as prolonged heating might lead to isomerization.
-
-
Incomplete Conversion:
-
Cause: Insufficient catalyst activity or deactivation.
-
Solution: Ensure the base used as a catalyst (e.g., NaOCH₃, MgO, or Na-mordenite) is of good quality and used in the appropriate amount.[4] For solid catalysts, ensure they are properly activated and have a high surface area.
-
-
Product Purification:
-
Cause: Separation of the desired HMB from its isomer and other byproducts.
-
Solution: The separation of the isomers can be challenging. Careful column chromatography on silica gel is typically required. The solvent system for chromatography should be optimized to achieve good separation.
-
Alternative 3: 3-Chloro-1,2-propanediol
This reagent allows for the synthesis of benzodioxane derivatives, including chiral ones, through a two-step process involving initial ether formation followed by intramolecular cyclization.
Common Issues and Solutions:
-
Low Yield in the First Step (Ether Formation):
-
Cause: Incomplete reaction of catechol with 3-chloro-1,2-propanediol.
-
Solution: This is a Williamson ether synthesis, so the choice of base and solvent is important. A strong base is needed to deprotonate the catechol. The reaction temperature should be optimized to ensure complete reaction without causing decomposition.
-
-
Failure of the Cyclization Step:
-
Cause: The intermediate halohydrin is not cyclizing to form the benzodioxane ring.
-
Solution: The cyclization is an intramolecular Williamson ether synthesis and requires a base to deprotonate the remaining hydroxyl group. The choice of a suitable base and solvent is crucial to promote the intramolecular SN2 reaction.
-
-
Formation of Byproducts:
-
Cause: Intermolecular reactions competing with the desired intramolecular cyclization.
-
Solution: The cyclization step should be performed under high dilution conditions to favor the intramolecular reaction.
-
Data Presentation
The following table summarizes the quantitative data for the different alternative reagents for benzodioxane synthesis.
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1,2-Dichloroethane | Phase Transfer Catalyst (e.g., TBAB) / K₂CO₃ | Toluene | Reflux | 12-24 | Moderate to Good | Yield is highly dependent on the efficiency of the PTC system.[3] |
| Glycerol Carbonate | NaOCH₃ | Solvent-free | 170 | 1 | up to 88 | Produces 2-hydroxymethyl-1,4-benzodioxane. An isomeric byproduct is also formed.[4] |
| Glycerol Carbonate | MgO | Solvent-free | 200 | 6 | 56 | Lower yield compared to homogeneous catalyst.[5] |
| Glycerol Carbonate | Na-Mordenite | Solvent-free | 200 | 6 | 78 | Good yield with a heterogeneous catalyst.[5] |
| 3-Chloro-1,2-propanediol | Base (e.g., KOH) | Dichloromethane | Not specified | Not specified | ~61-68 | Two-step process. Yields are for the overall process.[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxane using 1,2-Dichloroethane and Phase Transfer Catalysis
This protocol is a general guideline for the Williamson ether synthesis of 1,4-benzodioxane using 1,2-dichloroethane and a phase transfer catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (1.0 eq), potassium carbonate (2.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent and Reagent Addition: Add toluene as the solvent, followed by the addition of 1,2-dichloroethane (1.1 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filtrate with water to remove any remaining salts and the phase transfer catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane using Glycerol Carbonate
This protocol is based on the greener synthesis of 2-hydroxymethyl-1,4-benzodioxane from catechol and glycerol carbonate.[4]
-
Reaction Setup: In a reaction vessel, mix catechol (1.0 eq) and glycerol carbonate (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOCH₃, 0.05 eq).
-
Reaction: Heat the solvent-free mixture to 170°C with stirring for 1 hour.
-
Work-up: After cooling, the reaction mixture can be directly subjected to purification.
-
Purification: The product, 2-hydroxymethyl-1,4-benzodioxane, can be purified by column chromatography on silica gel to separate it from the isomeric byproduct and any unreacted starting materials.
Protocol 3: Synthesis of 1,4-Benzodioxane Derivatives using 3-Chloro-1,2-propanediol
This is a two-step protocol for the synthesis of 1,4-benzodioxane derivatives.
Step 1: Formation of the Halohydrin Ether
-
Reaction Setup: In a suitable solvent, dissolve catechol (1.0 eq) and a base (e.g., sodium hydroxide, 1.1 eq).
-
Reagent Addition: Add 3-chloro-1,2-propanediol (1.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at an appropriate temperature until the formation of the intermediate ether is complete (monitored by TLC).
Step 2: Intramolecular Cyclization
-
Base Addition: To the solution containing the intermediate from Step 1, add a stronger base (e.g., potassium tert-butoxide, 1.1 eq) to deprotonate the remaining hydroxyl group.
-
Reaction: Heat the reaction mixture to effect the intramolecular cyclization to the 1,4-benzodioxane ring.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the base and salts. The product can be purified by column chromatography or distillation.
Visualizations
Caption: Williamson Ether Synthesis of 1,4-Benzodioxane.
Caption: Phase Transfer Catalysis (PTC) Mechanism.
Caption: Reaction of Catechol with Glycerol Carbonate.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Monitoring the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate using Thin-Layer Chromatography (TLC). It includes detailed protocols, data interpretation tables, and troubleshooting solutions to common issues encountered during the experimental process.
Synthesis Overview and Monitoring Strategy
The synthesis of this compound is typically achieved through the Williamson ether synthesis. This involves the reaction of Methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF).[1]
Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of this reaction. By sampling the reaction mixture at different time intervals and comparing the TLC spots of the starting material, the product, and the reaction mixture, one can effectively determine the extent of the reaction and its completion point. The starting material, Methyl 2,3-dihydroxybenzoate, is significantly more polar than the product, this compound, due to its two hydroxyl groups. This difference in polarity allows for a clear separation on a TLC plate.
Caption: Experimental workflow for synthesis and TLC monitoring.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on established literature.[1]
Reagents and Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Ethyl acetate
-
Water
Procedure:
-
To a suspension of Methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in DMF, add 1,2-dibromoethane (1.0 eq).
-
Stir the reaction mixture and heat it under reflux.
-
Monitor the reaction progress every 1-2 hours using the TLC protocol described below.
-
Once TLC indicates the complete consumption of the starting material, cool the mixture to room temperature.[1]
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: TLC Monitoring Procedure
Materials:
-
Silica gel TLC plates with fluorescent indicator (F₂₅₄)
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) is a good starting point.
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Vials for sample preparation
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Do not scratch the silica layer. Mark positions for each spot.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount of Methyl 2,3-dihydroxybenzoate in a few drops of ethyl acetate.
-
Reaction Mixture (Rxn): Withdraw a small aliquot (1-2 drops) from the reaction flask and dilute it with ethyl acetate.
-
-
Spot the Plate: Using a capillary tube, apply a small spot of each sample onto the origin line at the marked positions. A common spotting order is: Starting Material (SM), Co-spot (apply both SM and Rxn spots on the same location), and the Reaction Mixture (Rxn). Allow the solvent to dry completely between applications.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[2] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. Calculate the Retention Factor (Rf) for each spot.
Data Interpretation and Quantitative Summary
The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.
| Compound | Expected Rf Value (7:3 Hexane:EtOAc) | Polarity | TLC Spot Characteristics |
| Methyl 2,3-dihydroxybenzoate (Starting Material) | ~ 0.3 - 0.4 | High | Will be present at t=0. Intensity decreases over time. |
| This compound (Product) | ~ 0.6 - 0.7 | Low | Not present at t=0. Intensity increases as reaction proceeds. |
Note: Rf values are indicative and can vary based on exact conditions such as temperature, chamber saturation, and plate quality.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of this synthesis.
Caption: Troubleshooting flowchart for common TLC problems.
Frequently Asked Questions (FAQs)
Q1: Why is my spot streaking or appearing as a long tail? A: Spot streaking is one of the most common issues in TLC.[3] It can be caused by several factors:
-
Sample Overload: The most frequent cause is applying too much sample to the plate.[2][4] Try diluting your sample or applying less with the capillary tube.
-
Highly Polar Compound: The starting material, with its two hydroxyl groups, can sometimes interact strongly with the silica gel, leading to tailing.
-
Acidic/Basic Compounds: If compounds are acidic or basic, they can streak. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often resolve this by neutralizing the compound or the silica plate's active sites.[5]
Q2: I can't separate the starting material and product spots. What should I do? A: This indicates that the polarity of your mobile phase is not optimal for separation.
-
If the spots are merged at a low Rf , your eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the spots are merged at a high Rf , your eluent is too polar. Increase the proportion of hexane.
-
You may need to try a different solvent system altogether, such as dichloromethane and methanol.
Q3: How can I be certain which spot is the product? A: The best method is to use a "co-spot." By spotting the starting material and the reaction mixture in the same lane, you can definitively identify the starting material spot in your reaction mixture. As the reaction progresses, the spot corresponding to the starting material will fade, and a new, less polar (higher Rf) spot corresponding to the product will appear and intensify.
Q4: The reaction seems to have stopped, as the starting material spot is no longer decreasing in intensity. What should I do? A: If the reaction stalls, consider the following possibilities:
-
Reagent Degradation: Ensure your reagents, especially the base and solvent, are anhydrous and of good quality.
-
Insufficient Reagents: One of the reactants may have been consumed or was limiting.
-
Temperature: Verify that the reaction is being maintained at the correct reflux temperature.
-
Reaction Time: Some reactions may require extended periods to go to completion.[1]
Q5: Why do I need to use a pencil and not a pen to mark the TLC plate? A: The ink from a pen contains organic dyes that can dissolve in the mobile phase and travel up the TLC plate, creating additional, confusing spots and streaks.[2] A pencil uses graphite, which is inert and will not move during development.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: HPLC, GC-MS, and qNMR Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes supporting data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Purity Analysis and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to the successful synthesis of the final product and for regulatory compliance. The synthesis of this compound typically involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base and a solvent like dimethylformamide (DMF).
Potential Impurities:
Based on the synthetic route, potential impurities that may be present in the final product include:
-
Starting Materials: Unreacted methyl 2,3-dihydroxybenzoate and 1,2-dibromoethane.
-
By-products: Isomeric products, and products of side reactions.
-
Residual Solvents: Dimethylformamide (DMF) or other solvents used in the synthesis and purification.
-
Degradation Products: Products formed during synthesis or storage.
An effective analytical method must be able to separate and quantify the main compound from these potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation.
| Feature | HPLC (Reversed-Phase) | GC-MS | qNMR |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei (e.g., ¹H). |
| Quantification | Requires a reference standard of the analyte for calibration. | Can provide relative purity by area percent or absolute purity with a reference standard. | Can determine absolute purity without a specific reference standard of the impurity, using a certified internal standard. |
| Impurity Identification | Based on retention time comparison with known standards. Mass spectrometry can be coupled (LC-MS) for identification. | Provides structural information through mass fragmentation patterns, aiding in the identification of unknown impurities. | Provides detailed structural information, facilitating the identification and characterization of impurities. |
| Advantages | Robust, versatile, and widely available. | High separation efficiency and sensitive, selective detection. | Non-destructive, provides absolute quantification, and rich structural information. A primary analytical method.[1][2][3] |
| Limitations | Requires a reference standard for each impurity to be quantified. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed reversed-phase HPLC method is based on established protocols for the analysis of aromatic esters and is suitable for the separation of this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with the mobile phase (50:50 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This protocol is adapted from general methods for the analysis of aromatic esters.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
Transfer to a GC vial for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2][3][4][5] A certified internal standard is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Certified reference standard (e.g., Maleic acid, Dimethyl sulfone) |
| Pulse Program | Standard single-pulse experiment (e.g., 'zg30' on Bruker) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (typically 30-60 s) |
| Number of Scans (ns) | 16-64 (to achieve a signal-to-noise ratio >250:1) |
| Acquisition Time (aq) | ≥ 3 seconds |
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation
The following table summarizes hypothetical purity data for a batch of this compound, as determined by the three analytical techniques.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Impurity Detected |
| HPLC | 99.2 | 0.3% | Methyl 2,3-dihydroxybenzoate (0.5%) |
| GC-MS | 99.1 (Area %) | 0.4% | Dimethylformamide (0.2%) |
| qNMR | 99.3 | 0.2% | Unidentified aromatic impurity (0.4 mol%) |
Visualizations
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Benzodioxole-5-carboxylic acid, methyl ester | SIELC Technologies [sielc.com]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification and identification of compounds such as Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate are critical. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, alongside alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample.[1] It is considered a "gold standard" for the specific identification of substances in forensic analysis.[1] However, the high temperatures used in the GC-MS injection port and oven can sometimes lead to the thermal degradation of molecules.[1]
This guide presents a proposed GC-MS method for the analysis of this compound, alongside comparable HPLC-UV and LC-MS methods, to offer a comprehensive overview of the available analytical strategies.
Performance Comparison
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and LC-MS for the analysis of this compound.
| Feature | GC-MS | HPLC-UV | LC-MS |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. |
| Selectivity | Very High (based on retention time and mass spectrum). | Moderate (based on retention time and UV spectrum). | Very High (based on retention time and mass spectrum). |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Very High (pg to fg range). |
| Sample Volatility | Required. Derivatization may be needed for non-volatile samples. | Not required. | Not required. |
| Thermal Stability | Required. Risk of degradation for thermally labile compounds.[1] | Not required. | Not required. |
| Sample Preparation | Moderately complex (extraction, potential derivatization). | Simple (dissolution, filtration). | Simple to moderate (dissolution, filtration, potential solid-phase extraction). |
| Instrumentation Cost | High | Low to Moderate | Very High |
| Analysis Time | Moderate to Fast | Fast | Moderate |
Experimental Protocols
Detailed methodologies for the proposed analytical methods are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
GC-MS Method
This method is designed for the sensitive and selective analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve the desired concentration range for calibration standards.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975B or equivalent quadrupole mass spectrometer.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Mass Range: Scan from m/z 50 to 350.
-
Data Acquisition: Full scan mode.
Alternative Method 1: HPLC-UV
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve it in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards by serial dilution.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: Set to the wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254 nm for the aromatic system).
Alternative Method 2: LC-MS
This method offers the highest sensitivity and selectivity, making it ideal for trace analysis or analysis in complex matrices.
1. Sample Preparation:
-
Follow the same procedure as for HPLC-UV. Ensure high purity solvents are used.
2. LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 30% B; 1-8 min, 30-95% B; 8-10 min, 95% B; 10-10.1 min, 95-30% B; 10.1-12 min, 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage for the target analyte.
-
Data Acquisition: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity (requires determination of precursor and product ions).
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS method and a logical comparison of the analytical techniques.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Comparison of analytical methods for this compound.
References
A Comparative Guide to Analytical Method Validation for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate," a key intermediate in pharmaceutical development.[1] Given the limited publicly available, specific validated methods for this exact compound, this document outlines common and effective analytical techniques used for similar benzodioxane derivatives. The guide is intended to assist researchers and quality control analysts in developing and validating robust analytical methods for identity, purity, and assay determination.
The validation of analytical methods is a critical component of pharmaceutical quality control, ensuring that the methods used for testing raw materials, intermediates, and finished products are reliable, accurate, and suitable for their intended purpose.[2] Regulatory bodies like the ICH, FDA, and EU-GMP have stringent requirements for analytical method validation to ensure patient safety and product efficacy.[2]
Comparison of Key Analytical Techniques
The primary analytical techniques for the analysis of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative analysis, and spectroscopic methods for qualitative identification.
| Technique | Primary Use | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis (assay, impurities), Purification | High resolution, sensitivity, and specificity. Applicable to a wide range of compounds. | Can be time-consuming, requires solvent disposal. |
| Gas Chromatography (GC) | Quantitative analysis of volatile and semi-volatile compounds | High efficiency, excellent for resolving complex mixtures. | Not suitable for non-volatile or thermally labile compounds. |
| Spectroscopic Methods (NMR, IR, MS) | Qualitative analysis (identification, structural elucidation) | Provide detailed structural information. | Generally not used for routine quantitative analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For chiral molecules like many benzodioxane derivatives, chiral HPLC is essential to separate enantiomers, which can have different pharmacological activities.[3]
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with UV or PDA detector
-
Chiral stationary phase column (e.g., Daicel CHIRALCEL® series)[3]
-
Data acquisition and processing software
Chromatographic Conditions (based on a similar compound[3]):
| Parameter | Condition |
| Column | Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm x 250 mm) |
| Mobile Phase | n-hexane/isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Validation Parameters:
The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines and would include the following tests:[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the main peak from any impurities or degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 80-120% of the expected concentration.[4]
-
Accuracy: The closeness of the test results to the true value. Assessed by recovery studies of spiked placebo samples.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Gas Chromatography (GC) Method
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for the analysis of residual solvents and volatile impurities.
Objective: To quantify volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., CP-Sil-43CB)[7]
-
Autosampler and data acquisition system
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
Method Validation Parameters:
Similar to HPLC, GC method validation involves assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[7]
Spectroscopic Methods for Identification
Spectroscopic techniques are essential for confirming the identity and structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of benzodioxane derivatives, allowing for the unambiguous assignment of all proton and carbon signals.[8][9]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10][11]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.[11][12]
Data Presentation
Table 1: Comparison of HPLC and GC Methods for Quantitative Analysis
| Parameter | HPLC | GC |
| Applicability | Non-volatile and thermally stable compounds | Volatile and thermally stable compounds |
| Typical Analytes | Main compound assay, non-volatile impurities | Residual solvents, volatile impurities |
| Sample Preparation | Dissolution in a suitable solvent | Dissolution in a suitable solvent, may require derivatization |
| Typical Run Time | 15 - 45 minutes | 10 - 30 minutes |
| Detection Limit | ng to pg range | pg to fg range |
Table 2: Typical Validation Acceptance Criteria (ICH Q2(R1))
| Parameter | Acceptance Criteria for Assay |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | No significant impact on results |
Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
References
- 1. This compound | 214894-91-4 | Benchchem [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]
- 9. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Biological activity of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" derivatives
A Comparative Guide to the Biological Activities of 1,4-Benzodioxine Derivatives
Derivatives of the 1,4-benzodioxine scaffold, particularly those related to "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate," represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have been extensively explored in medicinal chemistry, leading to the discovery of potent agents for various therapeutic targets, including cancer, cardiovascular diseases, and neurological disorders. This guide provides a comparative analysis of their biological performance, supported by experimental data, detailed protocols, and workflow visualizations.
Quantitative Comparison of Biological Activities
The biological activities of 1,4-benzodioxine derivatives are diverse, ranging from enzyme inhibition to receptor modulation. The following tables summarize the quantitative data for various derivatives, showcasing their potency and selectivity against different biological targets.
Table 1: Enzyme Inhibitory Activities
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Chalcones | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one | Monoamine Oxidase B (MAO-B) | 0.026 | [3] |
| Carboxamides | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | Poly (ADP-ribose) polymerase 1 (PARP1) | 5.8 | [2] |
| Carboxamides | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | Poly (ADP-ribose) polymerase 1 (PARP1) | 0.082 | [2] |
| Hydrazones | 1,4-benzodioxane-hydrazone derivative (7e) | mTOR Kinase | 5.47 | [4] |
| Hydrazones | Benzodioxane carboxylic acid-based hydrazone (Compound 5) | Acetylcholinesterase | 1.228 (µg/mL) | [5] |
| Hydrazones | Benzodioxane carboxylic acid-based hydrazone (Compound 5) | β-glucosidase | 0.37 (µg/mL) | [5] |
| Hydrazones | Benzodioxane carboxylic acid-based hydrazone (Compound 5) | Peroxidase | 2.009 (µg/mL) | [5] |
| Sulfonamides | N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide derivatives | Lipoxygenase | Good Activity | [6] |
Table 2: Anti-platelet and Anticancer Activities
| Compound Class | Specific Derivative | Activity Type | Cell Line / Assay | IC50 / GI50 Value (µM) | Reference |
| Piperidines | Compound 9-2p | GPIIb/IIIa Antagonist | GPIIb/IIIa Assay | 2.3 | [7] |
| Piperidines | Compound 9-2p | Anti-platelet (ADP-induced) | Human Blood Platelet | 41.7 | [7] |
| Piperidines | Compound 9-2p | Anti-platelet (Thrombin-induced) | Human Blood Platelet | 22.2 | [7] |
| Hydrazones | 1,4-benzodioxane-hydrazone derivative (7e) | Anticancer (Melanoma) | MDA-MB-435 | 0.20 | [4] |
| Hydrazones | 1,4-benzodioxane-hydrazone derivative (7e) | Anticancer (Melanoma) | M14 | 0.46 | [4] |
| Hydrazones | 1,4-benzodioxane-hydrazone derivative (7e) | Anticancer (Melanoma) | SK-MEL-2 | 0.57 | [4] |
| Hydrazones | 1,4-benzodioxane-hydrazone derivative (7e) | Anticancer (Melanoma) | UACC-62 | 0.27 | [4] |
| Dioxanes | (R)-4 | Anticancer (Prostate) | PC-3 | Most Potent in Series | [8] |
Experimental Protocols
The following are representative experimental protocols for evaluating the biological activity of 1,4-benzodioxine derivatives.
PARP1 Enzyme Inhibition Assay
This protocol is based on the methods used to evaluate 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide derivatives as PARP1 inhibitors.[2]
-
Objective: To determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.
-
Materials: Recombinant PARP1 enzyme, HT Universal Chemiluminescent PARP Assay Kit, test compounds, 3-Aminobenzamide (positive control).
-
Procedure:
-
Test compounds are initially screened at a single concentration (e.g., 2.5 µM) in triplicate.
-
The assay is performed according to the manufacturer's protocol for the chemiluminescent PARP assay kit. This typically involves the incubation of the PARP1 enzyme with a histone-coated plate, biotinylated-NAD+, and the test compound.
-
The amount of biotinylated poly(ADP-ribose) incorporated is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Luminescence is measured using a plate reader.
-
Compounds showing significant inhibition (e.g., >60%) are further evaluated in a dose-response format to determine their IC50 values.
-
The positive control, 3-Aminobenzamide, is run in parallel to validate the assay performance.[2]
-
Anti-platelet Aggregation Assay
This protocol is adapted from the evaluation of 1,4-benzodioxine derivatives as platelet aggregation inhibitors.[7]
-
Objective: To assess the ability of test compounds to inhibit platelet aggregation induced by agonists like ADP and thrombin.
-
Materials: Human blood platelets, ADP (adenosine diphosphate), thrombin, test compounds, reference drug (e.g., LX2421).
-
Procedure:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
The platelet count in the PRP is adjusted to a standard concentration.
-
The PRP is pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time at 37°C.
-
Platelet aggregation is initiated by adding an agonist (e.g., ADP or thrombin).
-
The change in light transmittance is monitored over time using an aggregometer to measure the extent of platelet aggregation.
-
The inhibitory effect of the compound is calculated as the percentage decrease in aggregation compared to the vehicle control.
-
IC50 values are determined from the dose-response curves.
-
Human Monoamine Oxidase B (hMAO-B) Inhibition Assay
This protocol is based on the screening of 1,4-benzodioxan-substituted chalcones.[3]
-
Objective: To determine the inhibitory potency and selectivity of compounds against hMAO-B.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), test compounds.
-
Procedure:
-
The inhibitory activity is measured using a fluorometric assay.
-
The enzymes (hMAO-A and hMAO-B) are incubated with various concentrations of the test compounds in a buffer solution.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction produces a fluorescent product (e.g., 4-hydroxyquinoline), and the increase in fluorescence is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Selectivity is determined by comparing the IC50 values for hMAO-B and hMAO-A.
-
Visualizing the Research Workflow
The development of novel biologically active 1,4-benzodioxine derivatives typically follows a structured workflow from design and synthesis to biological evaluation.
Caption: Workflow for the development of 1,4-benzodioxine derivatives.
Signaling Pathway Example: GPIIb/IIIa Antagonism
Certain 1,4-benzodioxine derivatives function as platelet aggregation inhibitors by antagonizing the GPIIb/IIIa receptor. This receptor is crucial for the final common pathway of platelet aggregation.
Caption: Inhibition of platelet aggregation via GPIIb/IIIa antagonism.
References
- 1. This compound | 214894-91-4 | Benchchem [benchchem.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Benzodioxane Scaffold: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of benzodioxane derivatives reveals a versatile scaffold with significant potential across diverse therapeutic areas, from oncology to neuroscience. This guide provides a comparative analysis of benzodioxane derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in navigating the chemical space and unlocking the full therapeutic potential of this privileged structure.
Benzodioxane and its derivatives have garnered considerable attention in medicinal chemistry due to their presence in a wide array of biologically active compounds. The rigid, oxygen-rich heterocyclic ring system provides a unique three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for various biological targets. This guide will explore the SAR of benzodioxane derivatives in two key areas: anticancer and central nervous system (CNS) applications, with a focus on their interactions with α-adrenergic and serotonin receptors.
Anticancer Activity of Benzodioxane Derivatives
Recent studies have highlighted the potential of benzodioxane derivatives as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and inflammation.
Targeting Cancer Cell Proliferation
A series of novel benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and Hep3B (liver cancer) cell lines.
| Compound | Modification | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | Hep3B IC50 (µM) |
| HJ1 | Piperine derivative | Potent (4-fold > Piperine) | Potent (10-fold > Piperine) | - |
| 2a | Carboxamide derivative | - | - | Potent |
| 2b | Carboxamide derivative | - | - | Weak |
| 3e | Halogenated acetate | 219 | - | - |
Table 1: Cytotoxicity of Benzodioxane Derivatives Against Cancer Cell Lines.
The SAR studies reveal that modifications to the core benzodioxane structure significantly impact cytotoxic activity. For instance, the piperine-derived compound HJ1 exhibited a remarkable increase in inhibitory effects compared to its parent compound[1]. Furthermore, the presence of a carboxamide moiety in compounds 2a and 2b was found to be correlated with their cytotoxicity, with 2a showing potent activity against Hep3B cells[2]. Interestingly, halogenated acetate derivatives, such as 3e , also demonstrated notable cytotoxicity against HeLa cells[3].
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess the angiogenic potential of compounds. Studies have shown that benzodioxane derivatives can effectively inhibit angiogenesis. For example, compound HJ1 was found to suppress tumor angiogenesis in the CAM model, further highlighting its potential as an antitumor agent[1].
Cyclooxygenase (COX) Inhibition
Chronic inflammation is a known contributor to cancer development. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Benzodioxole derivatives have been investigated as COX inhibitors. The data below shows the inhibitory activity of selected compounds against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| 3b | 1.12 | 1.3 | 0.862 |
| 4d | - | - | 1.809 |
| 4f | 0.725 | - | - |
| Ketoprofen | - | - | 0.196 |
Table 2: COX Inhibitory Activity of Benzodioxole Derivatives.[3]
The results indicate that specific structural modifications can lead to potent and selective COX inhibition. For instance, compound 4f was the most potent inhibitor of COX-1, while compound 3b showed potent activity against both isoforms with better selectivity than the standard drug, Ketoprofen[3]. Compound 4d emerged as the most selective inhibitor[3].
Central Nervous System Activity of Benzodioxane Derivatives
The benzodioxane scaffold is a key pharmacophore in many CNS-active drugs, particularly those targeting G-protein coupled receptors (GPCRs) such as α-adrenergic and serotonin receptors.
α-Adrenergic Receptor Antagonism
Benzodioxane derivatives have a long history as α-adrenergic receptor antagonists. Structure-activity relationship studies have shown that the nature and position of substituents on the benzodioxane ring, as well as the linker and the terminal amine moiety, are crucial for affinity and selectivity. For example, replacing the phenoxyethyl moiety of the well-known α-antagonist WB4101 with an N-alkyl piperazine bearing a cyclic substituent has led to the development of potent α1-adrenoceptor antagonists[4]. The pharmacological potencies of these derivatives at postsynaptic α-receptors often correlate with their binding affinities at α1-receptor sites labeled by [3H]-WB-4101[5].
Serotonin (5-HT) Receptor Ligands
Benzodioxane-related compounds have also been extensively explored as ligands for various serotonin receptor subtypes.
SAR studies have revealed that subtle structural changes can dramatically alter the activity of benzodioxane derivatives at 5-HT1A receptors, leading to compounds with agonist, partial agonist, or antagonist profiles. For instance, the stereochemistry of the molecule can play a critical role, with reversed enantioselectivity observed for α1-adrenergic and 5-HT1A receptor binding sites in some 1,4-dioxane derivatives[6][7][8]. (S)-2, a 1,4-dioxane derivative, was identified as a potent and selective 5-HT1A receptor agonist[6].
| Compound | Receptor | Ki (nM) | Activity |
| (S)-2 | 5-HT1A | - | Potent Agonist |
| cis-14 | 5-HT Transporter | 5.3 | Inhibitor |
| 5-HT1A | 66 | No Agonism |
Table 3: Activity of Benzodioxane Derivatives at Serotonin Receptors and Transporters.[6][9]
The versatility of the benzodioxane scaffold allows for the design of multi-target ligands. For example, compound cis-14 exhibits high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, suggesting its potential as an antidepressant with a unique pharmacological profile[9].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-cell control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells (background) from the absorbance of all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Chick Embryo Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is an in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Window Creation: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
Compound Application: Place a sterile filter paper disc or a carrier containing the test compound onto the CAM.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the area of vascularization using image analysis software.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of compounds against COX enzymes.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of the test compounds, a reference inhibitor, or vehicle to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Detection: Measure the amount of prostaglandin produced (e.g., PGE2) using an appropriate method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Radioligand Binding Assay for 5-HT1A Receptor
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the 5-HT1A receptor.
-
Binding Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound (or vehicle for total binding).
-
50 µL of a fixed concentration of a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).
-
150 µL of the prepared membrane suspension.
-
To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand in a separate set of wells.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SAR of Benzodioxane Derivatives in Anticancer Activity.
Caption: SAR of Benzodioxane Derivatives in CNS Activity.
Caption: General Workflow for Key Biological Assays.
Conclusion
The structure-activity relationship studies of benzodioxane derivatives have unveiled a wealth of information for the design of novel therapeutic agents. The adaptability of the benzodioxane scaffold allows for fine-tuning of pharmacological properties to achieve desired activity and selectivity against a range of biological targets. This guide provides a comparative framework, supported by quantitative data and detailed methodologies, to empower researchers in the rational design and development of next-generation benzodioxane-based drugs. The continued exploration of this versatile chemical entity holds significant promise for addressing unmet medical needs in oncology, neuroscience, and beyond.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate and Benzoxazine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent heterocyclic scaffolds in drug design: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate and the broader class of benzoxazines. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions in the selection and development of these scaffolds for novel therapeutic agents.
Introduction to the Scaffolds
This compound is a specific isomer within the benzodioxane class of compounds. The 1,4-benzodioxane core is a key structural motif in various biologically active molecules and has been explored for a range of therapeutic applications.[1] Its derivatives have shown potential as anticancer and anti-inflammatory agents.
Benzoxazine scaffolds are versatile heterocyclic compounds that have garnered significant attention in medicinal chemistry as "privileged structures." This is due to their ability to interact with a wide range of biological targets.[2] Compounds containing the benzoxazine moiety have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
A noteworthy link between these two scaffolds exists in the context of Poly(ADP-ribose) polymerase 1 (PARP1) inhibition. A derivative of the benzodioxine scaffold, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a lead compound. Through a process of scaffold hopping, a more potent PARP1 inhibitor, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide, was developed, highlighting the potential for transitioning between these two structural frameworks to optimize biological activity.[7]
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of key physicochemical parameters for representative compounds of each scaffold.
| Property | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate[8] | Representative Benzoxazine Derivative (Example) |
| Molecular Formula | C₁₀H₁₀O₄ | Varies |
| Molecular Weight ( g/mol ) | 194.18 | Varies |
| XLogP3 | 1.7 | Varies |
| Hydrogen Bond Donor Count | 0 | Varies |
| Hydrogen Bond Acceptor Count | 4 | Varies |
| Rotatable Bond Count | 2 | Varies |
Note: Data for a single representative benzoxazine is not provided due to the broadness of the class. Researchers should calculate these properties for their specific benzoxazine derivatives of interest.
Biological Activities: A Comparative Overview
Both scaffolds have been investigated for a variety of biological activities. The following tables summarize some of the key findings.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzodioxane Scaffold | |||
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (PARP1 inhibitor) | - | 5.8 | [7] |
| Benzoxazine Scaffold | |||
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide (PARP1 inhibitor) | - | 0.082 | [7] |
| A specific benzoxazine derivative (Compound 3) | A549 (Lung Cancer) | 36.6 µg/mL | [9] |
| 4-aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f) | PC-3 (Prostate Cancer) | 9.71 | [3] |
| 4-aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f) | MDA-MB-231 (Breast Cancer) | 12.9 | [3] |
| 4-aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f) | MIA PaCa-2 (Pancreatic Cancer) | 9.58 | [3] |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |
| Benzoxazine Scaffold | |||
| A series of 1,3-benzoxazine derivatives | Acinetobacter baumannii | 32 (43% inhibition) | [10] |
| 2H-benzo[b][5][6]oxazin-3(4H)-one derivative (Compound 4e) | E. coli | 22 mm | [11] |
| 2H-benzo[b][5][6]oxazin-3(4H)-one derivative (Compound 4e) | S. aureus | 20 mm | [11] |
| 2H-benzo[b][5][6]oxazin-3(4H)-one derivative (Compound 4e) | B. subtilis | 18 mm | [11] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these scaffolds is crucial for rational drug design.
PARP1 Signaling Pathway
PARP1 is a key enzyme in DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[12] The transition from a benzodioxine to a benzoxazine scaffold in the development of PARP1 inhibitors suggests that both can interact with this critical enzyme.
Potential Antimicrobial Mechanisms of Benzoxazines
The antimicrobial activity of benzoxazines is thought to involve multiple mechanisms. These may include the disruption of bacterial cell membranes through hydrophobic interactions and the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[13][14]
ADMET Profile Comparison
Early assessment of ADMET properties is vital to de-risk drug candidates. While comprehensive in vivo data is limited, in silico predictions and in vitro assays provide valuable insights.
| ADMET Parameter | Benzodioxane Scaffold (Predicted/Observed) | Benzoxazine Scaffold (Predicted/Observed) |
| Absorption | Good gastrointestinal (GIT) absorption predicted for some derivatives. | Generally predicted to be well-absorbed through the GIT.[15] |
| Distribution | - | - |
| Metabolism | - | Predicted to be metabolized by Cytochrome P450 enzymes.[15] |
| Excretion | - | - |
| Toxicity | - | Some derivatives predicted to be non-hepatotoxic.[15] |
Note: This table provides a general overview based on limited available data. Specific ADMET properties can vary significantly between derivatives of the same scaffold.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of drug candidates.
Synthesis of this compound[7]
This protocol describes the synthesis starting from methyl 2,3-dihydroxybenzoate.
Workflow:
Procedure:
-
To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and K₂CO₃ (2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (2.0 mmol).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.
In Vitro Anticancer Activity: MTT Assay[16]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (from either scaffold) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Method[9]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Both this compound and benzoxazine scaffolds offer promising starting points for the design of novel therapeutic agents. Benzoxazines have demonstrated a broader range of established biological activities, befitting their status as a "privileged scaffold." However, the specific example of PARP1 inhibitor development showcases that the benzodioxane framework can serve as a valuable lead, with subsequent optimization through scaffold hopping to a benzoxazine leading to enhanced potency.
The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational dataset and standardized methodologies to aid researchers in their comparative evaluation and further development of these important heterocyclic structures in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholar.unair.ac.id [scholar.unair.ac.id]
A Comparative Analysis of Benzodioxane Regioisomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1,4-benzodioxane and 1,3-benzodioxane regioisomers. The information presented is curated from peer-reviewed scientific literature and is intended to aid in drug discovery and development by highlighting the pharmacological differences and potential therapeutic applications of these closely related chemical scaffolds.
Introduction
Benzodioxanes are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active molecules. The two primary regioisomers, 1,4-benzodioxane and 1,3-benzodioxane, while structurally similar, often exhibit distinct pharmacological profiles. This guide explores these differences through a comparative analysis of their performance in various biological assays, supported by quantitative data and detailed experimental methodologies.
Comparative Biological Activities
The differential orientation of the oxygen atoms in the dioxane ring of 1,4-benzodioxane and 1,3-benzodioxane derivatives significantly influences their interaction with biological targets. This leads to variations in their efficacy as anticancer, antimicrobial, and neurological agents.
A study comparing 1,3-benzodioxoles and 1,4-benzodioxines as anticancer agents revealed that the 1,4-benzodioxine derivatives generally exhibit a broader spectrum of activity against various cancer cell lines.[1] For instance, certain 1,4-benzodioxine derivatives demonstrated potent activity against HepG2, PC-3, MCF-7, and A549 cancer cell lines, with IC50 values often below 10 μM.[1] In contrast, while some 1,3-benzodioxole derivatives also show significant cytotoxicity, their activity can be more cell-line specific.[2][3]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzodioxane Regioisomers
| Compound Type | Derivative | HepG2 | PC-3 | MCF-7 | A549 | HeLa | MDA-MB-231 |
| 1,4-Benzodioxine | 11a [1] | <10 | <10 | <10 | <10 | - | - |
| 1,3-Benzodioxole | YL201 [2] | - | - | - | - | - | 4.92 ± 1.09 |
| 1,3-Benzodioxole | Compound 8 [3] | - | - | >100 | - | - | - |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Derivatives of 1,4-benzodioxane have been synthesized and evaluated for their antibacterial and antifungal properties.[4] Studies have shown that the introduction of specific substituents, such as electron-withdrawing groups on an attached 1,3,4-oxadiazole ring, can enhance the antimicrobial activity.[4] While there is extensive literature on the antimicrobial properties of 1,4-benzodioxane derivatives, comparative data for 1,3-benzodioxanes in the same assays is less common.
Table 2: Antimicrobial Activity of 1,4-Benzodioxane Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| 1,4-Benzodioxane-oxadiazole derivative 3e [4] | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Candida albicans | 50 |
Benzodioxane derivatives have been extensively studied for their effects on the central nervous system. 1,4-Benzodioxane is a core scaffold in many compounds targeting α-adrenoceptors and serotonin receptors.[5][6][7] The pharmacological activity is highly dependent on the substituents and stereochemistry of the dioxane ring.[5][6][7] 1,3-Benzodioxole derivatives have also been investigated for various biological activities, including their role as insecticide synergists and their potential as anti-tumor agents when conjugated with arsenicals.[8][9][10]
Experimental Protocols
This section provides detailed methodologies for key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Visualizations
Signaling Pathways and Workflows
References
- 1. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a key building block in the synthesis of various biologically active molecules. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two widely used alternative methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. The comparison is supported by detailed experimental protocols and representative data to aid in the selection of the most appropriate analytical technique for specific research needs.
Quantitative Data Comparison
The following table summarizes representative quantitative data for the analysis of this compound using qNMR, HPLC-UV, and GC-MS. This data is intended to be illustrative of the typical performance of each technique.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity (%) | 99.2 ± 0.3 | 99.1 ± 0.5 | 99.3 ± 0.4 |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~0.5 µg/mL | ~0.05 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |
| Precision (RSD%) | < 1.0% | < 2.0% | < 1.5% |
| Analysis Time per Sample | ~15 min | ~20 min | ~30 min |
| Sample Consumption | ~5 mg | < 1 mg | < 1 mg |
Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (in this case, ¹H) and the number of those nuclei in the molecule. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined without the need for a calibration curve of the analyte itself.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Internal Standard (IS): 1,4-Dinitrobenzene (certified reference material)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of 1,4-Dinitrobenzene into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: 30° pulse
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Acquisition Time (aq): 4 s
-
Number of Scans (ns): 16
-
Temperature: 298 K
Data Processing and Quantification:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the ¹H NMR spectrum.
-
Perform phase and baseline correction.
-
Integrate the well-resolved singlet signal of the methyl ester protons (-OCH₃) of this compound (expected around 3.9 ppm) and the singlet signal of the aromatic protons of 1,4-Dinitrobenzene (expected around 8.4 ppm).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quantification, the response of a UV detector to the analyte is compared against a calibration curve generated from standards of known concentrations.
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm
Sample and Standard Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute it with the mobile phase to a final concentration within the calibration range.
Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak area of the analyte at its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Quantification is typically performed using an internal standard and a calibration curve.
Instrumentation: GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Materials:
-
This compound sample and reference standard
-
Internal Standard (IS): e.g., Naphthalene
-
Dichloromethane (GC grade)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and the internal standard.
Sample and Standard Preparation:
-
Stock Standard/IS Solution: Prepare a stock solution containing a known concentration of the this compound reference standard and the internal standard (Naphthalene) in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Solution: Accurately weigh a small amount of the sample, dissolve it in dichloromethane, and add the internal standard to the same concentration as in the calibration standards.
Data Analysis:
-
Inject the calibration standards and the sample solution into the GC-MS system.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of the analyte in the sample solution using the calibration curve and determine its purity.
Visualizations
Experimental Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Comparison of Quantitative Analytical Methods
Caption: Comparison of qNMR, HPLC-UV, and GC-MS for quantitative analysis.
Benchmarking the Performance of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate Based Inhibitors: A Comparative Guide
The methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate scaffold is a versatile starting point for the development of a wide range of biologically active compounds. Its derivatives have demonstrated significant inhibitory activity against various enzymes and receptors, making them promising candidates for drug discovery in oncology, neurodegenerative diseases, and metabolic disorders. This guide provides a comparative analysis of the performance of inhibitors based on this scaffold, with supporting experimental data and detailed protocols.
Poly(ADP-ribose) polymerase 1 (PARP1) Inhibition
PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibitors of PARP1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of PARP1.[1] A high-throughput virtual screening followed by chemical synthesis and biological evaluation led to the discovery of several active compounds.
Performance Comparison: 1,4-Benzodioxane Derivatives vs. Established PARP1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Reference |
| Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | PARP1 | 5.8 | [1] |
| Compound 10 | PARP1 | 0.88 | [1] |
| Compound 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide) | PARP1 | 0.082 | [1] |
| Olaparib | PARP1 | 0.005 | Commercially available data |
| Rucaparib | PARP1 | 0.007 | Commercially available data |
| Niraparib | PARP1 | 0.0038 | Commercially available data |
| Talazoparib | PARP1 | 0.0009 | Commercially available data |
Experimental Protocol: Recombinant PARP1 Enzyme Assay
The inhibitory activity against PARP1 was determined using a recombinant PARP1 enzyme assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Reagent Preparation : All reagents, including the PARP1 enzyme, activated DNA, histone proteins, and biotinylated NAD+, are prepared according to the manufacturer's instructions.
-
Compound Preparation : Test compounds are dissolved in DMSO to a stock concentration and then serially diluted to the desired concentrations.
-
Assay Reaction : The reaction is initiated by adding the PARP1 enzyme to a mixture of the test compound, activated DNA, histone proteins, and biotinylated NAD+. The reaction is incubated at room temperature.
-
Detection : The biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotinylated ADP-ribose is quantified by adding a streptavidin-HRP conjugate followed by a colorimetric substrate.
-
Data Analysis : The absorbance is read using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. 3-Aminobenzamide is typically used as a positive control.[1]
Signaling Pathway: PARP1 in Base Excision Repair
Caption: Role of PARP1 in the Base Excision Repair (BER) pathway and its inhibition.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Chalcone derivatives incorporating a 1,4-benzodioxan moiety have been shown to be selective and reversible inhibitors of human MAO-B.[2]
Performance Comparison: 1,4-Benzodioxan Chalcones vs. Established MAO-B Inhibitors
| Inhibitor | Target | IC50 (µM) for hMAO-B | Selectivity Index (MAO-A/MAO-B) | Reference |
| (E)-3-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (7) | MAO-B | Not specified | Not specified | [2] |
| (E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)prop-2-en-1-one (19) | MAO-B | Not specified | Not specified | [2] |
| Selegiline | MAO-B | 0.009 | >1000 | Commercially available data |
| Rasagiline | MAO-B | 0.004 | >1000 | Commercially available data |
Note: Specific IC50 values for the benzodioxan chalcones were not provided in the abstract, but they were described as having high inhibitory potency and selectivity.
Experimental Protocol: MAO-B Inhibition Assay
The inhibitory activity against MAO-B is typically assessed using a fluorometric assay.
-
Enzyme and Substrate Preparation : Recombinant human MAO-B and a suitable substrate (e.g., kynuramine or a proprietary substrate that generates a fluorescent product upon oxidation) are used.
-
Compound Incubation : Test compounds are pre-incubated with the MAO-B enzyme in a buffer solution at 37°C.
-
Reaction Initiation : The reaction is started by the addition of the substrate.
-
Fluorescence Measurement : The fluorescence intensity is measured over time using a microplate reader. The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
Data Analysis : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathway: MAO-B in Dopamine Metabolism
Caption: The role of MAO-B in the metabolic pathway of dopamine.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. Sulfonamide derivatives containing a 2,3-dihydro-1,4-benzodioxine moiety have been synthesized and evaluated for their α-glucosidase inhibitory potential.[3][4]
Performance Comparison: 1,4-Benzodioxane Sulfonamides vs. Established α-Glucosidase Inhibitors
| Inhibitor | Target | IC50 (µM) | Reference |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides (7a-l) | α-Glucosidase | Varies | [3][4] |
| Acarbose | α-Glucosidase | 7.5 | Commercially available data |
| Miglitol | α-Glucosidase | 0.44 | Commercially available data |
| Voglibose | α-Glucosidase | 0.015 | Commercially available data |
Note: The search results indicate that most of the synthesized benzodioxane sulfonamide compounds exhibited substantial inhibitory activity against yeast α-glucosidase, though specific IC50 values for each derivative were not detailed in the provided snippets.
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Enzyme and Substrate Preparation : A solution of α-glucosidase from baker's yeast and a solution of pNPG are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Compound Incubation : The test compounds are pre-incubated with the α-glucosidase solution at 37°C.
-
Reaction Initiation : The reaction is initiated by adding the pNPG substrate.
-
Reaction Termination and Measurement : The reaction is stopped after a defined incubation period by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.
-
Data Analysis : The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.
Experimental Workflow: α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a compound used in various research applications.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the safety data sheets of structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Hazard Profile of Structurally Similar Compounds
To underscore the importance of cautious handling, the following table summarizes the hazard classifications for compounds structurally related to this compound. These classifications suggest that this compound may also pose similar risks.
| Hazard Classification | Related Compound Examples | Potential Effects |
| Skin Irritation | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, Methyl 3,4-Dihydroxybenzoate | May cause redness, itching, and inflammation upon contact.[1][2] |
| Serious Eye Irritation | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, Methyl 3,4-Dihydroxybenzoate | Can cause significant eye irritation, redness, and discomfort.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | May cause respiratory irritation.[2] |
| Acute Toxicity (Oral) | 1,2-Methylenedioxybenzene | Harmful if swallowed. |
| Flammability | 1,2-Methylenedioxybenzene | Flammable liquid and vapor. |
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Initial Containment:
-
For solid waste, carefully sweep the material to avoid dust formation and place it into a designated, airtight container.[1]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.
-
Label the container clearly with the chemical name and hazard information.
-
-
Waste Characterization:
-
Consult your institution's EHS department to determine the appropriate waste stream for this chemical. It will likely be classified as hazardous chemical waste.
-
-
Disposal Methodologies:
-
Incineration: A common method for organic chemical waste is incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed waste disposal facility.
-
Landfill: Do not dispose of this chemical in a landfill without explicit approval from your EHS department and local authorities. Improper disposal can lead to environmental contamination.
-
Environmental Release: Under no circumstances should this chemical be released into the environment, including drains or waterways.[2]
-
-
Documentation and Transport:
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Store the sealed waste container in a designated, secure area until it is collected by a certified hazardous waste disposal company.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. The following procedures are based on best practices for handling chemicals with similar structures and known hazards. It is imperative to obtain and review the specific Safety Data Sheet (SDS) for this compound before any handling occurs.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds such as 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid are known to cause skin and eye irritation.[1] Therefore, a cautious approach is necessary. The following personal protective equipment is recommended to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To prevent accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation and potential respiratory irritation.[1] |
Operational Handling Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow
Caption: Workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required personal protective equipment as detailed in Table 1.
-
Prepare the workspace in a certified chemical fume hood to ensure adequate ventilation.[2]
-
-
Handling:
-
Handle the compound with care, avoiding the creation of dust or aerosols.[2]
-
Use appropriate tools for weighing and transferring the chemical.
-
Keep containers tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Clean up spills immediately, wearing appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or glassware that are contaminated with the chemical should also be disposed of as hazardous waste.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
